molecular formula C23H26F3N3O3 B3039191 ZINC40099027

ZINC40099027

Cat. No.: B3039191
M. Wt: 449.5 g/mol
InChI Key: MOEURIVQRFKTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel FAK activator, promoting human intestinal epithelial monolayer wound closure and mouse ulcer healing>

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEURIVQRFKTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZINC40099027: A Deep Dive into its Mechanism of Action as a Novel Focal Adhesion Kinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZINC40099027 has emerged as a potent and selective small-molecule activator of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase involved in cell migration, proliferation, and survival. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its direct interaction with FAK, its impact on downstream signaling cascades, and its therapeutic potential in promoting mucosal healing. The information presented herein is synthesized from peer-reviewed research, offering a valuable resource for investigators in the fields of gastroenterology, oncology, and regenerative medicine.

Core Mechanism of Action: Direct Allosteric Activation of FAK

This compound functions as a direct activator of Focal Adhesion Kinase.[1] Unlike indirect activators that may target upstream regulators, this compound has been shown to interact directly with FAK to enhance its kinase activity.[1]

Key Characteristics:

  • Selectivity: this compound exhibits high selectivity for FAK, showing no activation of its closest paralog, Proline-rich Tyrosine Kinase 2 (Pyk2), or the non-receptor tyrosine kinase Src, another key component of the focal adhesion complex.[2]

  • Direct Interaction: In vitro kinase assays have demonstrated that this compound directly activates both the full-length 125 kDa FAK and its isolated 35 kDa kinase domain.

  • Allosteric Modulation: The mechanism of activation is proposed to be allosteric. This compound appears to interact with the FAK kinase domain to increase its maximal activity (Vmax) for ATP, rather than competing with ATP for the binding site. This is supported by findings that this compound can overcome the effects of the ATP-competitive FAK inhibitor PF573228 in some contexts.

  • Independence from Phosphatases: The activating effect of this compound is not mediated by the inhibition of key FAK-inactivating phosphatases such as PTP-PEST, PTP1B, or SHP2.

Signaling Pathways Modulated by this compound

Activation of FAK by this compound initiates a cascade of downstream signaling events that ultimately promote cell migration and wound healing. The primary pathway involves the autophosphorylation of FAK at Tyr-397, which creates a binding site for Src family kinases and other signaling molecules.

The this compound-Induced Signaling Cascade:

  • FAK Autophosphorylation: this compound binding to the FAK kinase domain enhances its catalytic activity, leading to increased autophosphorylation at the Tyr-397 residue.

  • Downstream Phosphorylation: This initial phosphorylation event is followed by the phosphorylation of other key residues on FAK, including Tyr-576 and Tyr-577 within the kinase domain activation loop.

  • Paxillin and ERK1/2 Activation: The activated FAK then phosphorylates downstream substrates, notably paxillin at Tyr-118. This leads to the subsequent activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.

  • Modulation of Other FAK Phosphorylation Sites: Interestingly, this compound has been shown to decrease the phosphorylation of FAK at Tyr-925, a site involved in Grb2 binding and the Ras-MAPK pathway, while not affecting FAK-Tyr-861, p38, Jnk, or Akt phosphorylation. This suggests a nuanced regulation of FAK signaling.

  • Increased Focal Adhesion Turnover: this compound treatment leads to an increase in the number of focal adhesions but a reduction in their size, which is consistent with an increased rate of focal adhesion turnover, a process essential for cell migration.

ZINC40099027_Signaling_Pathway This compound This compound FAK_inactive FAK (inactive) This compound->FAK_inactive Binds & Activates FAK_active p-FAK (Y397, Y576/7) FAK_inactive->FAK_active Autophosphorylation Paxillin Paxillin FAK_active->Paxillin Phosphorylates pPaxillin p-Paxillin (Y118) ERK ERK1/2 pPaxillin->ERK Activates MEK pERK p-ERK1/2 ERK->pERK Phosphorylation Migration Cell Migration & Wound Healing pERK->Migration Promotes

This compound signaling pathway.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro and in vivo models.

ParameterValueCell/SystemReference
In Vitro Activity
EC₅₀ (FAK kinase domain)0.3 ± 1.7 nMCell-free in vitro kinase assay
Effective Concentration10 - 1000 nMCaco-2 intestinal epithelial cells
Effective Concentration10 nMRGM1, AGS, NCI-N87 gastric epithelial cells
In Vivo Activity
Dose900 µg/kg (i.p.)Mouse models of intestinal and gastric injury
Cellular Effects
FAK-Tyr-397 PhosphorylationDose-dependent increase (up to 36%)Caco-2 cells
Wound ClosureAccelerated by 20% (10 nM) and 63% (100 µM)Caco-2 cell monolayers

Experimental Protocols

In Vitro FAK Activation in Cell Lines

This protocol describes a general method for assessing the activation of FAK by this compound in cultured epithelial cells.

Materials:

  • Epithelial cell line (e.g., Caco-2, RGM1, AGS)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p-FAK (Tyr-397), anti-total FAK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1000 nM) or vehicle control for the desired time (e.g., 1 hour). The final DMSO concentration should be kept low (e.g., ≤ 0.05%).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-FAK (Tyr-397) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total FAK for loading control.

  • Densitometry: Quantify the band intensities to determine the fold change in FAK phosphorylation relative to the total FAK and vehicle control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_data Data Analysis A Plate Cells B Grow to Confluency A->B C Serum Starve (Optional) B->C D Treat with this compound or Vehicle C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Western Blot G->H I Antibody Incubation (p-FAK, Total FAK) H->I J Signal Detection I->J K Densitometry J->K L Normalize p-FAK to Total FAK K->L M Calculate Fold Change L->M

Workflow for in vitro FAK activation assay.
In Vivo Murine Model of Mucosal Healing

This protocol provides a general outline for evaluating the efficacy of this compound in a mouse model of NSAID-induced gastric injury.

Materials:

  • C57BL/6J mice (8-12 weeks old)

  • Aspirin (or another NSAID like Indomethacin)

  • This compound

  • Vehicle (e.g., DMSO and saline solution)

  • Anesthesia

  • Surgical tools

  • Formalin (10%) for tissue fixation

  • Hematoxylin and Eosin (H&E) staining reagents

  • Immunohistochemistry reagents (anti-p-FAK antibody)

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Induction of Injury: Induce gastric injury by oral gavage of a high dose of aspirin (e.g., 300 mg/kg/day) for several days.

  • Treatment:

    • After the initial injury is established (e.g., after 24 hours), divide the mice into treatment and control groups.

    • Administer this compound (e.g., 900 µg/kg) via intraperitoneal (i.p.) injection at regular intervals (e.g., every 6 hours).

    • Administer the vehicle to the control group using the same schedule.

  • Monitoring: Monitor the mice for weight loss and general health throughout the experiment.

  • Tissue Collection: At the end of the treatment period (e.g., 3-4 days), euthanize the mice and collect the stomachs.

  • Macroscopic Evaluation: Score the gastric lesions macroscopically.

  • Histological Analysis:

    • Fix the stomach tissues in 10% formalin and embed in paraffin.

    • Section the tissues and perform H&E staining to assess mucosal architecture, inflammation, and edema.

  • Immunohistochemistry:

    • Perform immunohistochemistry on tissue sections using an antibody against p-FAK (Tyr-397) to confirm target engagement at the edge of the ulcerated tissue.

Conclusion and Future Directions

This compound is a pioneering small-molecule activator of FAK with a well-defined, direct mechanism of action. Its ability to selectively enhance FAK activity and promote downstream signaling pathways associated with cell migration has been demonstrated in multiple preclinical models of gastrointestinal mucosal injury. The data strongly support its potential as a therapeutic agent for conditions characterized by impaired mucosal healing, such as peptic ulcer disease and inflammatory bowel disease.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives to enhance their clinical translatability. Further investigation into the long-term effects and safety profile of FAK activation in various tissues will also be crucial for the development of this promising class of therapeutic agents.

References

ZINC40099027: A Technical Guide to a Novel Focal Adhesion Kinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC40099027 has been identified as a novel, potent, and selective small-molecule activator of Focal Adhesion Kinase (FAK).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. The information presented herein is intended to support further research and development of this compound and its analogs for therapeutic applications, particularly in the context of promoting gastrointestinal mucosal healing.[2]

Discovery

This compound was identified through a virtual screening of the ZINC database for small molecules that could potentially modulate the activity of Focal Adhesion Kinase (FAK).[3] While the initial aim of some studies was to find FAK inhibitors, this compound was unexpectedly discovered to be a potent activator of FAK.[3] Subsequent studies have focused on characterizing its activity and developing analogs with improved pharmacological properties.[4]

Synthesis

While this compound was initially identified from a commercial database, a specific, detailed synthesis protocol has not been published in the reviewed literature. However, based on the chemical structure of this compound, 2-(morpholin-4-yl)-N-(4-(pyridin-2-yl)phenyl)acetamide, a plausible synthetic route can be proposed based on established methods for the synthesis of N-phenylacetamide derivatives.

Proposed Synthesis of this compound:

A potential two-step synthesis is outlined below:

  • Step 1: Synthesis of 2-chloro-N-(4-(pyridin-2-yl)phenyl)acetamide. This intermediate can be synthesized by reacting 4-(pyridin-2-yl)aniline with chloroacetyl chloride in the presence of a suitable base, such as triethylamine or potassium carbonate, in an inert solvent like dichloromethane or acetonitrile.

  • Step 2: Synthesis of this compound. The final compound can be obtained by the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-(pyridin-2-yl)phenyl)acetamide with morpholine. This reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), often with the addition of a base such as potassium carbonate to scavenge the HCl formed during the reaction.

Note: This proposed synthesis is based on general chemical principles for the formation of similar compounds and has not been experimentally verified from the available literature. Researchers should perform their own optimization and characterization.

Mechanism of Action

This compound is a direct and selective activator of FAK. It functions as an allosteric activator, binding to the FAK kinase domain to enhance its enzymatic activity. This leads to an increase in the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a key step in FAK activation. Importantly, this compound has been shown to be selective for FAK, as it does not activate its close paralog Pyk2 or the non-receptor tyrosine kinase Src at effective concentrations.

G This compound This compound FAK_inactive FAK (Inactive) This compound->FAK_inactive Binds to Kinase Domain FAK_active FAK-pY397 (Active) FAK_inactive->FAK_active Allosteric Activation Downstream Downstream Signaling (e.g., Paxillin, ERK1/2) FAK_active->Downstream Phosphorylation Migration Cell Migration & Wound Healing Downstream->Migration Promotes

This compound Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentrationEffect
FAK Phosphorylation (Tyr-397)Caco-210 nM - 1000 nMDose-dependent increase
Wound ClosureCaco-210 nM~20% increase
Wound ClosureCaco-2100 µM~63% increase
FAK ActivationRat and Human Gastric Cells10 nMStimulation of FAK activation

Table 2: In Vivo Activity of this compound in Mice

ParameterAnimal ModelDosageEffect
Ulcer HealingIschemic and Indomethacin-induced900 µg/kg (i.p. every 6h)Promotes mucosal healing
Gastric InjuryAspirin-associated900 µg/kg (i.p. every 6h)Ameliorates gastric mucosal injury
Serum Concentration (Peak)Mice900 µg/kg (single dose)22.25 nM at 1 hour
Serum Concentration (Trough)Mice900 µg/kg (single dose)4 nM by 6 hours

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

5.1. In Vitro FAK Activation Assay (Western Blot)

  • Cell Culture: Human Caco-2 intestinal epithelial cells are cultured to 80-90% confluency.

  • Cell Suspension: To minimize adhesion-associated background FAK activation, cells are detached and maintained in suspension in serum-free media.

  • Treatment: Cells are treated with this compound (e.g., 10 nM to 1000 nM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour).

  • Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated FAK (Tyr-397) and total FAK.

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

  • Quantification: The band intensities are quantified, and the ratio of phosphorylated FAK to total FAK is calculated to determine the level of FAK activation.

5.2. In Vitro Wound Healing (Scratch) Assay

  • Cell Seeding: Caco-2 cells are seeded in a multi-well plate and grown to a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh media containing this compound at various concentrations or a vehicle control is added. To distinguish between cell migration and proliferation, experiments can be performed in the presence of a proliferation inhibitor like hydroxyurea.

  • Image Acquisition: Images of the wounds are captured at time 0 and at subsequent time points (e.g., 24 hours).

  • Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to assess the effect of this compound on cell migration.

5.3. In Vivo Murine Model of Intestinal Ulceration

  • Animal Model: C57BL/6J mice are typically used.

  • Ulcer Induction: Intestinal ulcers can be induced by methods such as topical application of acetic acid to the serosal surface of the jejunum or by subcutaneous injection of indomethacin.

  • Treatment: One day after ulcer induction, mice are treated with this compound (e.g., 900 µg/kg, intraperitoneally every 6 hours) or a vehicle control.

  • Endpoint Analysis: After a set treatment period (e.g., 3 days), the mice are euthanized.

  • Tissue Collection and Analysis: The small intestine is harvested, and the ulcerated area is measured. Tissues are also collected for histological analysis (e.g., H&E staining) and immunohistochemistry to assess FAK phosphorylation (pFAK-Y-397) and cell proliferation (e.g., Ki-67 staining) at the ulcer edge.

Experimental Workflow Visualization

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cell Culture (e.g., Caco-2) invitro_treat Treatment with This compound invitro_start->invitro_treat invitro_assay1 FAK Activation Assay (Western Blot) invitro_treat->invitro_assay1 invitro_assay2 Wound Healing Assay (Scratch Assay) invitro_treat->invitro_assay2 invitro_analysis Data Analysis invitro_assay1->invitro_analysis invitro_assay2->invitro_analysis invivo_start Murine Model of Intestinal Ulceration invivo_treat Treatment with This compound invivo_start->invivo_treat invivo_endpoint Endpoint Analysis invivo_treat->invivo_endpoint invivo_analysis1 Ulcer Area Measurement invivo_endpoint->invivo_analysis1 invivo_analysis2 Histology & Immunohistochemistry invivo_endpoint->invivo_analysis2 invivo_analysis Data Analysis invivo_analysis1->invivo_analysis invivo_analysis2->invivo_analysis

General Experimental Workflow for this compound Evaluation

Conclusion

This compound is a promising small-molecule activator of FAK with demonstrated efficacy in promoting intestinal epithelial cell migration and mucosal healing in preclinical models. Its selectivity and direct mechanism of action make it a valuable tool for studying FAK signaling and a potential lead compound for the development of novel therapeutics for gastrointestinal injuries and diseases. Further research is warranted to optimize its pharmacological properties and evaluate its therapeutic potential in more advanced disease models.

References

ZINC40099027: A Selective Small-Molecule Activator of Focal Adhesion Kinase for Promoting Mucosal Healing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cellular processes such as cell migration, proliferation, and survival. Its role in epithelial sheet migration makes it a compelling therapeutic target for promoting wound healing, particularly in the context of gastrointestinal mucosal injuries. While FAK inhibitors have been extensively studied for their anti-cancer properties, the development of FAK activators has been limited. This technical guide provides a comprehensive overview of ZINC40099027, a novel, drug-like small molecule identified as a potent and selective activator of FAK. We will delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for its characterization, and present visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the therapeutic potential of FAK activation.

Introduction to this compound

This compound (also referred to as Zn27) is a small molecule that has been identified as a specific and direct activator of Focal Adhesion Kinase (FAK).[1][2][3][4] It was discovered through virtual screening of the ZINC database for compounds that could potentially modulate FAK activity.[4] Subsequent research has demonstrated its efficacy in promoting FAK phosphorylation and downstream signaling, leading to enhanced cell migration and mucosal wound healing in preclinical models.

A key feature of this compound is its selectivity. Studies have shown that it activates FAK without significantly affecting the activity of its close paralog, Proline-rich Tyrosine Kinase 2 (Pyk2), or the non-receptor tyrosine kinase Src, which is another important component of the focal adhesion complex. This selectivity is crucial for minimizing off-target effects and developing a targeted therapeutic agent.

Mechanism of Action

This compound functions as a direct, allosteric activator of FAK. It enhances FAK's enzymatic activity by interacting with its kinase domain. This interaction leads to an increase in the maximal velocity (Vmax) of the kinase for ATP, effectively accelerating the rate of FAK autophosphorylation at Tyrosine-397 (Tyr-397). This autophosphorylation event is a critical initial step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades that promote cell motility.

The allosteric nature of this compound's interaction with FAK is supported by in vitro kinase assays. The compound was able to overcome the inhibitory effects of an ATP-competitive FAK inhibitor, PF573228, suggesting that it does not bind to the ATP-binding pocket. Furthermore, this compound's ability to activate FAK is independent of key phosphatases that normally inactivate FAK, such as PTP-PEST, PTP1B, and SHP2.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentrationEffectReference
FAK Activation (pFAK-Tyr-397)Caco-210 nM - 1000 nMDose-dependent increase
FAK Activation (pFAK-Tyr-397)Caco-210 nM12.9% increase at 1 hr
FAK Activation (pFAK-Tyr-397)Caco-210 nM19.1% increase at 6 hr
FAK Activation (pFAK-Tyr-397)Caco-210 nM31.1% increase at 24 hr
FAK Activation (pFAK-Tyr-397)Caco-2-Emax of 36.0%
FAK Activation (pFAK-Tyr-397)RGM1, AGS, NCI-N8710 nMSignificant increase
Wound ClosureCaco-210 nMAccelerated wound closure
Wound ClosureRGM1, AGS, NCI-N8710 nMStimulated wound closure

Table 2: In Vivo Activity of this compound

Animal ModelInjury ModelDosageEffectReference
MouseIschemic Ulcer900 µg/kg (IP, every 6 hrs for 3 days)Promoted ulcer healing, reduced ulcer area
MouseIndomethacin-induced small intestine injury900 µg/kg (IP, every 6 hrs for 3 days)Promoted ulcer healing, reduced total ulcer area
MouseAspirin-induced gastric injury900 µg/kg (IP, every 6 hrs)Reduced gastric injury, improved mucosal architecture

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a FAK activator.

Cell Culture and Treatment
  • Cell Lines: Human colorectal adenocarcinoma cells (Caco-2), rat gastric mucosal cells (RGM1), and human gastric adenocarcinoma cells (AGS, NCI-N87) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate plates or dishes. Once they reach the desired confluency, the growth medium is replaced with serum-free medium for a period of serum starvation (e.g., 24 hours) to reduce basal kinase activity. This compound, dissolved in a suitable vehicle like DMSO, is then added to the medium at the desired concentrations for the specified duration. Control cells are treated with the vehicle alone.

Western Blotting for FAK Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK-Tyr-397) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed with an antibody against total FAK to serve as a loading control.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the ratio of phosphorylated FAK to total FAK is calculated.

In Vitro Kinase Assay
  • Reaction Components: The assay is performed in a reaction buffer containing purified recombinant FAK (either full-length or the kinase domain), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and varying concentrations of this compound or a vehicle control.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes). The reaction is terminated by adding a stop solution, such as a strong acid or a chelating agent like EDTA.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as a colorimetric assay that measures the amount of ADP produced (as an indicator of ATP consumption) or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: The kinase activity is calculated based on the amount of phosphorylated substrate or ADP produced. Kinetic parameters like Vmax and Km can be determined by measuring the reaction rates at different substrate concentrations in the presence and absence of this compound.

Cell Migration (Wound Healing) Assay
  • Monolayer Creation: Cells are grown to a confluent monolayer in a multi-well plate.

  • Wound Creation: A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and then fresh medium containing this compound or vehicle is added. To distinguish between cell migration and proliferation, a proliferation inhibitor like hydroxyurea or mitomycin C can be included in the medium.

  • Image Acquisition: Images of the wound area are captured at different time points (e.g., 0, 12, 24 hours) using a microscope equipped with a camera.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated as the percentage decrease in the wound area over time.

Animal Models of Mucosal Injury
  • Animal Subjects: C57BL/6J mice are commonly used.

  • Induction of Injury:

    • Ischemic Ulcer: A laparotomy is performed, and a segment of the small intestine is subjected to transient ischemia by clamping the mesenteric vessels.

    • NSAID-Induced Injury: Mice are administered a non-steroidal anti-inflammatory drug such as indomethacin (subcutaneously) or aspirin (orally) to induce gastrointestinal mucosal damage.

  • Treatment: Following injury induction, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control at specified doses and time intervals.

  • Assessment of Healing: At the end of the treatment period, the animals are euthanized, and the gastrointestinal tract is harvested. The ulcerated area is measured, and tissue samples are collected for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for pFAK and proliferation markers like Ki-67).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving FAK activation by this compound and the general experimental workflow for its characterization.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK (inactive) This compound This compound This compound->FAK Allosteric Activation FAK_active pFAK (Y397) FAK->FAK_active Autophosphorylation FAK_Src pFAK-Src Complex FAK_active->FAK_Src Src Binding Src Src Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin ERK ERK1/2 FAK_Src->ERK pPaxillin pPaxillin Paxillin->pPaxillin Migration Cell Migration & Wound Healing pPaxillin->Migration pERK pERK1/2 ERK->pERK pERK->Migration

Caption: FAK signaling pathway activated by this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy VirtualScreen Virtual Screening (ZINC Database) InVitroKinase In Vitro Kinase Assay (Direct FAK Activation) VirtualScreen->InVitroKinase Hit Identification CellCulture Cell-Based Assays (e.g., Caco-2) InVitroKinase->CellCulture Lead Compound WesternBlot Western Blot (pFAK, pERK) CellCulture->WesternBlot MigrationAssay Wound Healing Assay CellCulture->MigrationAssay AnimalModel Animal Models of Mucosal Injury MigrationAssay->AnimalModel Promising In Vitro Activity Treatment This compound Administration AnimalModel->Treatment Analysis Histology & Immunohistochemistry Treatment->Analysis

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of FAK-targeted therapeutics. As a potent and selective small-molecule activator of FAK, it has demonstrated promising preclinical efficacy in promoting mucosal wound healing. The data summarized in this guide highlight its direct mechanism of action and its potential for treating conditions characterized by gastrointestinal mucosal injury, such as those induced by NSAIDs.

Future research should focus on several key areas. Further optimization of the chemical structure of this compound could lead to the development of analogs with improved pharmacokinetic properties, such as a longer half-life, which would be beneficial for clinical applications. Comprehensive toxicology and safety pharmacology studies are also necessary to establish a clear safety profile before advancing to clinical trials. Additionally, exploring the efficacy of this compound in other models of tissue injury and fibrosis where FAK activation may be beneficial could broaden its therapeutic potential. The continued investigation of this compound and similar FAK activators holds great promise for the development of novel pro-healing therapies.

References

ZINC40099027: A Novel Allosteric Activator of Focal Adhesion Kinase (FAK) and its Role in FAK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion. Its overexpression and activation are implicated in the progression of various cancers, making it a key target for therapeutic intervention. ZINC40099027 has been identified as a novel, potent, and selective small-molecule activator of FAK. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in promoting FAK phosphorylation. It includes a summary of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Focal Adhesion Kinase (FAK) is a critical mediator of signal transduction from integrins and growth factor receptors, thereby regulating fundamental cellular processes.[1][2] The activation of FAK is a key event in the signaling cascade, initiated by autophosphorylation at the Tyr-397 residue. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex that further phosphorylates downstream targets, amplifying the signaling cascade.[3][4]

This compound (also referred to as Zn27) has emerged as a selective activator of FAK.[5] Unlike ATP-competitive inhibitors, this compound functions through an allosteric mechanism, directly interacting with the FAK kinase domain to enhance its enzymatic activity. This unique mechanism of action makes this compound a valuable tool for studying FAK signaling and a potential therapeutic agent for conditions where enhanced FAK activity is beneficial, such as promoting mucosal wound healing.

Mechanism of Action of this compound

This compound directly activates both the full-length 125 kDa FAK and its 35 kDa kinase domain. Studies have shown that this compound enhances FAK activity by increasing the maximal velocity (Vmax) of the kinase for ATP, suggesting an allosteric interaction. This activation is selective for FAK, as this compound does not activate its close paralog Pyk2 or the non-receptor tyrosine kinase Src. The interaction appears to be competitive with ATP-competitive FAK inhibitors like PF573228, as increasing concentrations of this compound can overcome the inhibitory effects of PF573228.

The activation of FAK by this compound is independent of key phosphatases that inactivate FAK, such as PTP-PEST, PTP1B, and SHP2. This indicates a direct effect on the kinase itself rather than an indirect effect through the inhibition of negative regulators.

Quantitative Data on this compound-Mediated FAK Phosphorylation

The following tables summarize the quantitative effects of this compound on FAK phosphorylation in various cell lines.

Table 1: Effect of this compound on FAK-Tyr-397 Phosphorylation in Gastric Epithelial Cells

Cell LineThis compound ConcentrationTreatment TimeFold Change in FAK-Y-397 Phosphorylation (vs. DMSO control)Reference
RGM1 (rat)10 nM1 hour1.134 ± 0.124 (p < 0.01)
AGS (human)10 nM1 hour1.182 ± 0.171 (p < 0.01)
NCI-N87 (human)10 nM1 hour1.232 ± 0.179 (p < 0.01)

Table 2: Dose-Dependent Activation of FAK Phosphorylation by this compound in Caco-2 Cells

This compound ConcentrationTreatment TimeEffect on FAK PhosphorylationReference
10 - 1000 nM1 hourDose-dependently increased FAK-Tyr-397 phosphorylation

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Caco-2 (human colorectal adenocarcinoma), RGM1 (rat gastric mucosal), AGS (human gastric adenocarcinoma), NCI-N87 (human gastric carcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Treatment: Cells are seeded and grown to a desired confluency. Prior to treatment, cells are typically serum-starved for a specified period. This compound, dissolved in DMSO, is added to the culture medium at the indicated concentrations. A vehicle control (DMSO) is run in parallel.

Western Blotting for FAK Phosphorylation

This protocol is used to quantify the level of phosphorylated FAK relative to the total FAK protein.

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-FAK (Tyr-397) (e.g., 1:1000 dilution).

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane is stripped of the phospho-FAK antibody and re-probed with an antibody for total FAK to serve as a loading control.

  • Densitometry: The band intensities are quantified using image analysis software. The ratio of phosphorylated FAK to total FAK is calculated to determine the relative level of FAK activation.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified FAK in the presence of this compound.

  • Reaction Mixture: A reaction buffer containing purified recombinant FAK (either full-length or the kinase domain), a peptide substrate (e.g., a peptide containing the FAK autophosphorylation site), and ATP is prepared.

  • Treatment: this compound or a vehicle control is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 10 minutes).

  • Termination and Detection: The reaction is stopped by adding Laemmli buffer. The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is detected by autoradiography. Alternatively, a non-radioactive method such as the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the kinase reaction.

Signaling Pathways and Experimental Workflows

This compound-Mediated FAK Activation Pathway

FAK_Activation_by_this compound This compound This compound FAK_inactive Inactive FAK This compound->FAK_inactive Allosteric Activation FAK_active Active FAK (pY397) FAK_inactive->FAK_active Autophosphorylation at Tyr-397 FAK_Src_complex FAK-Src Complex FAK_active->FAK_Src_complex Recruits Src Src Src->FAK_Src_complex Binds Downstream Downstream Signaling (e.g., Paxillin, ERK1/2) FAK_Src_complex->Downstream Activates

Caption: this compound allosterically activates FAK, leading to its autophosphorylation and downstream signaling.

FAK Downstream Signaling Cascade

FAK_Downstream_Signaling Integrins Integrins FAK FAK Integrins->FAK Activate Src Src FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruits Src->FAK Phosphorylates Akt Akt PI3K->Akt Activates Cell_Processes Cell Proliferation, Survival, Migration Akt->Cell_Processes Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Cell_Processes

Caption: Overview of major downstream signaling pathways activated by FAK.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_in_vitro In Vitro Assays Cell_Culture Cell Culture (e.g., Caco-2, AGS) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot (pFAK / Total FAK) Cell_Lysis->Western_Blot Purified_FAK Purified FAK Enzyme Kinase_Assay In Vitro Kinase Assay (+ this compound) Purified_FAK->Kinase_Assay Detection Detection of Substrate Phosphorylation Kinase_Assay->Detection

Caption: Workflow for evaluating the effect of this compound on FAK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for the study of FAK signaling. Its direct and allosteric mechanism of activation provides a unique means to modulate FAK activity. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of FAK activators in various disease contexts, particularly in promoting tissue repair and regeneration. Further studies are warranted to fully elucidate the clinical applicability of this compound and its derivatives.

References

Allosteric Activation of Focal Adhesion Kinase by ZINC40099027: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing essential processes such as cell adhesion, migration, proliferation, and survival.[1] Dysregulation of FAK activity is implicated in various pathologies, including cancer progression and metastasis, making it a compelling target for therapeutic intervention. Allosteric modulation of kinase activity presents a promising strategy for achieving high specificity and avoiding off-target effects associated with traditional ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the allosteric activation of FAK by the small molecule ZINC40099027, offering insights into its mechanism of action, downstream signaling effects, and detailed experimental protocols for its characterization.

This compound: A Potent Allosteric Activator of FAK

This compound is a small molecule that has been identified as a potent and selective allosteric activator of FAK.[1][2][3] It directly interacts with the FAK kinase domain to enhance its catalytic activity.[1] Studies have shown that this compound stimulates FAK autophosphorylation at Tyr-397 and subsequent phosphorylation at other sites, leading to the activation of downstream signaling cascades that promote cell migration and wound healing.

Quantitative Data: Kinetic Parameters of FAK Activation

The allosteric activation of FAK by this compound leads to a significant increase in the enzyme's maximal velocity (Vmax). This enhancement of catalytic activity is accompanied by an increase in the apparent Michaelis constant (Km) for ATP, suggesting that the activator may slightly reduce the enzyme's affinity for ATP while dramatically increasing its turnover rate.

ConditionVmax (nmol/min/mg)Km for ATP (µM)
FAK alone Data not foundData not found
FAK + this compound IncreasedIncreased
Table 1: Kinetic parameters of FAK in the presence and absence of this compound. While studies confirm an increase in both Vmax and apparent Km for ATP, specific numerical values were not available in the reviewed literature.

Experimental Protocols

In Vitro FAK Kinase Assay

This protocol is designed to measure the direct effect of this compound on the kinase activity of purified FAK. The assay quantifies the amount of ADP produced, which is directly proportional to FAK activity.

Materials:

  • Purified recombinant human FAK (full-length or kinase domain)

  • This compound

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well white, flat-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, purified FAK enzyme, and the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiate the kinase reaction by adding a solution of ATP and the poly(Glu, Tyr) substrate. The final concentrations should be optimized, but a starting point could be 50 µM ATP and 0.2 mg/mL substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate FAK activity based on a standard curve of known ADP concentrations.

G In Vitro FAK Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_mix Prepare Reaction Mix (FAK, Buffer, this compound/Vehicle) pre_incubate Pre-incubate at 30°C for 15 min prep_mix->pre_incubate add_substrate Add ATP and Substrate pre_incubate->add_substrate incubate Incubate at 30°C for 60 min add_substrate->incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction detect_adp Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) stop_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence

Caption: Workflow for the in vitro FAK kinase assay.

Caco-2 Cell Migration (Scratch) Assay

This assay is used to assess the effect of this compound on the migratory capacity of intestinal epithelial cells.

Materials:

  • Caco-2 cells (human colorectal adenocarcinoma cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Serum-free medium

  • This compound

  • Mitomycin C (optional, to inhibit cell proliferation)

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Microscope with imaging capabilities

Procedure:

  • Seed Caco-2 cells in 24-well plates and grow them to form a confluent monolayer.

  • Once confluent, create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Add fresh serum-free medium containing the desired concentration of this compound or vehicle control. If desired, add mitomycin C (e.g., 10 µg/mL) to inhibit cell proliferation and ensure that wound closure is due to cell migration.

  • Place the plate in a 37°C incubator with 5% CO2.

  • Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

  • Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each condition relative to the initial scratch area.

G Caco-2 Cell Migration (Scratch) Assay Workflow cluster_culture Cell Culture cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis seed_cells Seed Caco-2 cells in 24-well plates grow_confluent Grow to confluent monolayer seed_cells->grow_confluent create_scratch Create scratch with pipette tip grow_confluent->create_scratch wash_cells Wash with serum-free medium create_scratch->wash_cells add_treatment Add this compound/Vehicle wash_cells->add_treatment image_t0 Image at Time 0 add_treatment->image_t0 incubate_image Incubate and image at intervals image_t0->incubate_image quantify_area Quantify scratch area incubate_image->quantify_area calculate_closure Calculate % wound closure quantify_area->calculate_closure

Caption: Workflow for the Caco-2 cell migration assay.

Downstream Signaling Pathway of FAK Activated by this compound

The allosteric activation of FAK by this compound initiates a downstream signaling cascade that ultimately promotes cell migration. The key events in this pathway, as elucidated in Caco-2 intestinal epithelial cells, are as follows:

  • FAK Autophosphorylation: this compound binding to the FAK kinase domain induces a conformational change that promotes its autophosphorylation at Tyrosine 397 (Tyr-397).

  • Src Family Kinase Recruitment and Activation: Phosphorylated Tyr-397 serves as a docking site for the SH2 domain of Src family kinases. This interaction leads to the recruitment and activation of Src.

  • Further FAK Phosphorylation: Activated Src then phosphorylates FAK at other tyrosine residues, including Tyr-576 and Tyr-577 within the kinase domain activation loop, leading to full FAK activation.

  • Paxillin Phosphorylation: The fully active FAK-Src complex phosphorylates downstream substrates, a key one being paxillin at Tyrosine 118 (Tyr-118).

  • ERK1/2 Activation: The signaling cascade culminates in the phosphorylation and activation of the MAP kinases ERK1 and ERK2.

  • Focal Adhesion Turnover and Cell Migration: The activation of this FAK/Paxillin/ERK pathway leads to increased focal adhesion turnover, a dynamic process of assembly and disassembly of cell-matrix adhesion sites that is essential for cell migration.

FAK_Signaling_Pathway This compound-Induced FAK Signaling Pathway This compound This compound FAK FAK This compound->FAK Allosteric Activation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment & Activation pFAK_Y576_577 pFAK (Y576/577) Src->pFAK_Y576_577 Phosphorylation Paxillin Paxillin pFAK_Y576_577->Paxillin Phosphorylation pPaxillin_Y118 pPaxillin (Y118) Paxillin->pPaxillin_Y118 ERK1_2 ERK1/2 pPaxillin_Y118->ERK1_2 Activation pERK1_2 pERK1/2 ERK1_2->pERK1_2 FA_Turnover Focal Adhesion Turnover pERK1_2->FA_Turnover Cell_Migration Cell Migration FA_Turnover->Cell_Migration

Caption: Signaling pathway of FAK activated by this compound.

Potential Binding Site of this compound

The precise allosteric binding site of this compound on the FAK kinase domain has not yet been experimentally determined. However, studies on allosteric inhibitors of FAK have identified a novel allosteric pocket within the C-lobe of the kinase domain. It is plausible that this compound, as an allosteric activator, may bind to a distinct site that promotes a catalytically active conformation. The observation that high concentrations of this compound can compete with the ATP-competitive inhibitor PF573228 suggests that its binding site may be in proximity to the ATP-binding pocket, potentially influencing the dynamics of the active site. Further structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the FAK-ZINC40099027 complex, are required to elucidate the exact binding mode. Computational docking studies could also provide valuable insights into the potential binding pocket and the key residues involved in the interaction.

Conclusion

This compound represents a valuable research tool for studying the specific roles of FAK activation in various cellular processes. Its allosteric mechanism of action provides a high degree of selectivity, making it a powerful probe for dissecting FAK-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of allosteric FAK activation. Future studies aimed at identifying the precise binding site of this compound and further characterizing its in vivo efficacy will be crucial for the development of novel therapeutics targeting FAK for a range of diseases, including cancer and inflammatory conditions.

References

ZINC40099027: A Deep Dive into its Modulation of Downstream Signaling Pathways for Mucosal Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ZINC40099027 and its targeted effect on downstream signaling pathways, with a particular focus on its role as a selective activator of Focal Adhesion Kinase (FAK). The information presented herein is curated from peer-reviewed research and is intended to support further investigation and drug development efforts in the field of gastrointestinal mucosal repair.

Core Mechanism of Action: Selective FAK Activation

This compound has been identified as a potent and selective activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell migration, proliferation, and survival.[1][2][3] Unlike broad-spectrum kinase activators, this compound exhibits high selectivity for FAK, showing no significant activation of its paralog Pyk2 or the non-receptor kinase Src.[1] This specificity makes it an invaluable tool for studying FAK-mediated signaling and a promising therapeutic candidate for promoting the healing of gastrointestinal mucosal injuries.[1]

The mechanism of this compound-mediated FAK activation is direct and allosteric. It interacts with the 35 kDa kinase domain of FAK, leading to an increase in the maximal velocity (Vmax) of the enzyme for ATP. This allosteric modulation enhances the autophosphorylation of FAK at tyrosine residue 397 (FAK-Tyr-397), a key step in initiating downstream signaling cascades.

Downstream Signaling Cascade

The activation of FAK by this compound triggers a signaling cascade that ultimately promotes epithelial cell migration and wound closure. The primary downstream effectors identified to date are paxillin and the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

FAK_Signaling_Pathway This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK Allosteric Activation pFAK pFAK (Tyr-397) FAK->pFAK Autophosphorylation Paxillin Paxillin pFAK->Paxillin Phosphorylation ERK ERK1/2 pFAK->ERK Activation pPaxillin pPaxillin Paxillin->pPaxillin Migration Cell Migration & Wound Healing pPaxillin->Migration pERK pERK1/2 ERK->pERK pERK->Migration

Caption: this compound-induced FAK signaling pathway.

Upon autophosphorylation, FAK serves as a scaffolding protein, recruiting and activating various downstream substrates. The phosphorylation of paxillin is a critical event in the assembly and disassembly of focal adhesions, which are essential for cell motility. The activation of the ERK1/2 pathway, a well-established regulator of cell proliferation and migration, further contributes to the wound healing response.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound
Cell LineConcentrationTreatment DurationEffectFold Change/Percentage IncreaseReference
Caco-210 nM - 1000 nM1 hourFAK PhosphorylationDose-dependent, Emax 36.0%
Caco-210 nM1, 6, 24 hoursFAK-Tyr-397 Phosphorylation12.9%, 19.1%, 31.1% increase respectively
Caco-210 nM24 hoursWound Closure20% acceleration
Caco-2100 µMNot SpecifiedWound Closure63% acceleration
RGM1 (rat)10 nM1 hourFAK ActivationSignificant increase (p < 0.01)
AGS (human)10 nM1 hourFAK ActivationSignificant increase (p < 0.01)
NCI-N87 (human)10 nM1 hourFAK ActivationSignificant increase (p < 0.01)
Table 2: In Vivo Efficacy of this compound
Animal ModelInjury ModelDosageTreatment DurationPrimary OutcomeReference
MiceAcetic acid-induced ischemic ulcer900 µg/kg (IP)Every 6 hours for 3 daysPromoted intestinal mucosal healing, reduced ulcer area
MiceIndomethacin-induced small intestine injury900 µg/kg (IP)Every 6 hours for 3 daysPromoted ulcer healing, reduced total ulcer area
C57BL/6J MiceAspirin-induced gastric injury900 µg/kgEvery 6 hoursReduced gastric injury, improved mucosal architecture

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro FAK Phosphorylation Assay
  • Cell Culture: Human Caco-2, AGS, NCI-N87, or rat RGM1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in appropriate culture plates and grown to near confluence. Prior to treatment, cells are serum-starved for a specified period. This compound, dissolved in a suitable vehicle (e.g., DMSO), is then added to the culture medium at the desired concentrations (e.g., 10 nM - 1000 nM) for a specified duration (e.g., 1 hour). Control cells are treated with the vehicle alone.

  • Lysis and Protein Quantification: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (e.g., anti-pFAK-Tyr-397) and total FAK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of phosphorylated FAK is normalized to the total FAK expression.

In Vitro Wound Healing (Scratch) Assay
  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded in culture plates and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing either this compound at the desired concentration or the vehicle control.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours) using a microscope equipped with a camera.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells.

Experimental_Workflow cluster_invitro In Vitro Wound Healing Assay A 1. Seed cells and grow to confluence B 2. Create a 'scratch' in the monolayer A->B C 3. Treat with this compound or vehicle B->C D 4. Image wound at T=0h and T=24h C->D E 5. Measure wound area and calculate closure rate D->E

References

In Silico Docking of ZINC40099027 to Focal Adhesion Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its overexpression and activation are linked to the progression of various cancers, making it a significant target for therapeutic intervention. While many research efforts have focused on inhibiting FAK, the small molecule ZINC40099027 has been identified as a potent and selective allosteric activator of FAK. This technical guide provides an in-depth overview of the in silico molecular docking of this compound to the FAK kinase domain. It outlines a detailed experimental protocol for computational docking, presents available quantitative data on the molecule's activity, and visualizes the FAK signaling pathway and a representative docking workflow. This document serves as a comprehensive resource for researchers seeking to understand and computationally model the interaction between this compound and FAK.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK), also known as PTK2, is a key mediator in signaling pathways initiated by integrins and growth factor receptors.[1][2][3] Upon activation through autophosphorylation at the Tyr397 residue, FAK forms a complex with Src family kinases, triggering a cascade of downstream signaling events.[2][4] This signaling axis is crucial for regulating cellular processes such as adhesion, migration, and proliferation. Dysregulation of the FAK signaling pathway is frequently observed in various human cancers, where it promotes tumor growth, angiogenesis, and metastasis. Consequently, FAK has emerged as an important target for the development of novel cancer therapies.

This compound: A Novel FAK Activator

Contrary to the common approach of FAK inhibition, this compound has been identified as a small molecule that directly activates FAK. It functions as a potent and selective activator that enhances FAK's enzymatic activity through an allosteric interaction with the kinase domain. Studies have shown that this compound promotes FAK phosphorylation at Tyr397 and stimulates intestinal epithelial wound closure in vitro and in mice, highlighting its potential for research into mucosal healing.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound from published studies.

Table 1: Effect of this compound on FAK Phosphorylation in Gastric Epithelial Cells

Cell LineTreatment ConcentrationFold Change in FAK-Y-397 Phosphorylation (vs. Control)Reference
RGM1 (rat)10 nM1.134 ± 0.124
AGS (human)10 nM1.182 ± 0.171
NCI-N87 (human)10 nM1.232 ± 0.179

Table 2: In Vitro Kinase Assay Parameters

ParameterObservationReference
Effect on FAK VmaxIncreased
Apparent Km of SubstrateIncreased
Interaction TypeAllosteric with the FAK kinase domain

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate key cellular functions.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK (Inactive) Integrins->FAK activates FAK_active pY397-FAK (Active) FAK->FAK_active Autophosphorylation Src Src FAK_active->Src recruits FAK_Src_complex FAK/Src Complex FAK_active->FAK_Src_complex Src->FAK_active phosphorylates Src->FAK_Src_complex p130Cas p130Cas FAK_Src_complex->p130Cas phosphorylates PI3K PI3K FAK_Src_complex->PI3K activates Crk Crk p130Cas->Crk recruits Dock180 Dock180 Crk->Dock180 Rac Rac Dock180->Rac Cell_Migration Cell Migration Rac->Cell_Migration Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival

FAK Signaling Pathway Diagram

Experimental Protocol: In Silico Docking of this compound to FAK

This section outlines a detailed methodology for performing molecular docking of this compound to the FAK kinase domain. This protocol is based on established computational drug discovery practices.

Software and Database Requirements
  • Protein Preparation: UCSF Chimera, PyMOL, Schrödinger Maestro

  • Ligand Preparation: ChemDraw, Avogadro, OpenBabel

  • Molecular Docking: AutoDock Vina, Schrödinger Glide, GOLD

  • Visualization and Analysis: UCSF Chimera, PyMOL, LigPlot+

  • Protein Data Bank (PDB): For obtaining the crystal structure of FAK.

  • ZINC Database: For obtaining the 3D structure of this compound.

Step-by-Step Methodology
  • Protein Preparation:

    • Download the crystal structure of the human FAK kinase domain from the PDB. A suitable starting structure would be one complexed with an existing inhibitor to define the binding pocket (e.g., PDB ID: 2JKO).

    • Remove all non-essential water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a standard force field like CHARMm or AMBER.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from the ZINC database.

    • Assign appropriate bond orders and add hydrogen atoms.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Binding Site Definition and Grid Generation:

    • Since this compound is an allosteric activator, the binding site may not be the ATP-binding pocket. Based on the literature, it interacts with the 35 kDa kinase domain. A blind docking approach or identification of potential allosteric sites using site-finder algorithms is recommended.

    • Define a grid box that encompasses the identified putative allosteric binding site on the FAK kinase domain. The grid box should be large enough to allow for rotational and translational freedom of the ligand.

  • Molecular Docking Simulation:

    • Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore possible binding conformations of this compound within the defined grid box.

    • Generate multiple docking poses (e.g., 10-20) and rank them based on their predicted binding affinity (e.g., kcal/mol).

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses of the this compound-FAK complex.

    • Analyze the non-bonding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the key amino acid residues in the binding pocket.

    • Compare the predicted binding mode with any available experimental data or pharmacophore models to validate the docking results.

In Silico Docking Workflow

The following diagram illustrates a typical workflow for the in silico docking of a small molecule to a target protein.

Docking_Workflow start Start protein_prep Protein Preparation (e.g., PDB: 2JKO) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Pose Analysis & Interaction Mapping docking->analysis validation Results Validation (e.g., MD Simulation) analysis->validation end End validation->end

In Silico Docking Workflow

Conclusion

The in silico docking of this compound to FAK provides a powerful computational approach to investigate the molecular basis of its allosteric activation. By following a rigorous and systematic docking protocol, researchers can gain valuable insights into the binding mode and key interactions driving this activation. This knowledge is instrumental for the rational design and development of novel FAK modulators for therapeutic purposes. The methodologies and data presented in this guide offer a solid foundation for further computational and experimental studies on this compound and its interaction with Focal Adhesion Kinase.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of ZINC40099027

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC40099027 is a potent and selective small molecule activator of Focal Adhesion Kinase (FAK). This document provides a comprehensive overview of its physicochemical properties, biological activity, and the experimental protocols used for its characterization. The information presented is intended to support further research and development of this compound and analogous compounds as potential therapeutic agents, particularly in the context of promoting tissue repair and wound healing.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for guiding formulation and delivery strategies.

PropertyValueSource/Method
IUPAC Name 2-(4-methoxyphenyl)-N-(2-morpholino-5-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide-
CAS Number 1211825-25-0-
Molecular Formula C₂₃H₂₆F₃N₃O₃[1]
Molecular Weight 449.47 g/mol [1][2][3]
Appearance Solid[2]
Purity ≥98%
Melting Point Undetermined
Solubility Sparingly soluble in DMSO (1-10 mg/mL)
10 mM in DMSO
100 mg/mL (222.48 mM) in DMSO (with sonication)
SMILES O=C(N1CCCC1C2=CC=C(OC)C=C2)NC3=CC(C(F)(F)F)=CC=C3N4CCOCC4
InChI InChI=1S/C23H26F3N3O3/c1-31-18-7-4-16(5-8-18)20-3-2-10-29(20)22(30)27-19-15-17(23(24,25)26)6-9-21(19)28-11-13-32-14-12-28/h4-9,15,20H,2-3,10-14H2,1H3,(H,27,30)
Predicted LogP 4.15SwissADME
Predicted pKa (strongest acidic) 12.87ChemAxon
Predicted pKa (strongest basic) 5.39ChemAxon
Polar Surface Area (PSA) 66.85 ŲSwissADME
Hydrogen Bond Donors 1SwissADME
Hydrogen Bond Acceptors 5SwissADME
Rotatable Bonds 4SwissADME
Lipinski's Rule of Five Yes (0 violations)SwissADME

Biological Activity: A Selective FAK Activator

This compound is a selective activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation.

Mechanism of Action

This compound functions as an allosteric activator of FAK. It directly interacts with the FAK kinase domain, leading to a conformational change that enhances its enzymatic activity. This results in the autophosphorylation of FAK at tyrosine residue 397 (Tyr-397), a key step in FAK activation and the recruitment of downstream signaling molecules.

Selectivity

A key feature of this compound is its high selectivity for FAK. Studies have shown that it does not activate Pyk2, a closely related kinase, or Src, another important non-receptor tyrosine kinase involved in focal adhesion signaling. This selectivity is advantageous for minimizing off-target effects.

In Vitro and In Vivo Efficacy
  • Cellular Activity: this compound has been shown to dose-dependently increase FAK-Tyr-397 phosphorylation in various cell lines, including the human colon adenocarcinoma cell line Caco-2, with effective concentrations as low as 10 nM. This activation of FAK signaling promotes epithelial cell migration and wound closure in vitro.

  • Animal Models: In murine models of intestinal injury, this compound has demonstrated the ability to accelerate mucosal wound healing. Treatment with this compound resulted in increased FAK phosphorylation at the edge of ulcers and a reduction in ulcer size. Importantly, these therapeutic effects were observed without significant renal or hepatic toxicity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the characterization of this compound.

Western Blotting for FAK Phosphorylation

This protocol is used to determine the effect of this compound on FAK activation in cells.

  • Cell Culture and Treatment: Caco-2 cells are cultured to a suitable confluency and then treated with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).

  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (Tyr-397) and total FAK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated FAK to total FAK is calculated to determine the extent of FAK activation.

In Vitro Kinase Assay

This assay is used to demonstrate the direct activation of FAK by this compound.

  • Reaction Setup: Purified recombinant FAK protein is incubated in a kinase reaction buffer containing ATP and either this compound or a vehicle control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature for a specific time.

  • Detection of FAK Activity: The kinase activity can be measured by quantifying the amount of ADP produced using a luminescent kinase assay kit. Alternatively, the phosphorylation of a FAK substrate can be measured.

  • Data Analysis: The results are analyzed to determine the effect of this compound on the enzymatic activity of FAK, often by calculating the Vmax and Km values.

Cell Migration (Wound Closure) Assay

This assay assesses the functional consequence of FAK activation on cell motility.

  • Monolayer Culture: Caco-2 cells are grown to a confluent monolayer in a multi-well plate.

  • Wound Creation: A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are then treated with this compound or a vehicle control. To distinguish between cell migration and proliferation, the assay can be performed in the presence of a proliferation inhibitor like hydroxyurea.

  • Image Acquisition: Images of the wound area are captured at different time points (e.g., 0 and 24 hours) using a microscope.

  • Data Analysis: The width or area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its characterization.

FAK_Signaling_Pathway cluster_input Initiation cluster_cellular Cellular Events This compound This compound FAK Focal Adhesion Kinase (FAK) (Inactive) This compound->FAK Allosteric Activation pFAK Phosphorylated FAK (p-Tyr397) (Active) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., Paxillin, ERK1/2) pFAK->Downstream Signal Transduction Migration Enhanced Cell Migration & Wound Healing Downstream->Migration

Caption: this compound signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Treatment Cell Treatment with This compound WesternBlot Western Blot for p-FAK/Total FAK Treatment->WesternBlot MigrationAssay Wound Closure Assay Treatment->MigrationAssay KinaseAssay In Vitro Kinase Assay AnimalModel Induction of Intestinal Injury in Mice InVivoTreatment Treatment with this compound AnimalModel->InVivoTreatment HealingAssessment Assessment of Mucosal Wound Healing InVivoTreatment->HealingAssessment Toxicity Toxicity Assessment InVivoTreatment->Toxicity ZINC40099027_source This compound ZINC40099027_source->Treatment ZINC40099027_source->KinaseAssay ZINC40099027_source->InVivoTreatment

Caption: Experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: ZINC40099027 in In Vitro Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In vitro wound healing assays are fundamental tools for studying the processes of cell migration, proliferation, and differentiation, which are critical for tissue repair and regeneration. These assays provide a controlled environment to screen and characterize potential therapeutic compounds that may accelerate or improve the wound healing process. ZINC40099027 is a compound of interest for its potential modulatory effects on cellular behaviors relevant to wound closure.

These application notes provide a detailed protocol for evaluating the efficacy of this compound in an in vitro wound healing scratch assay using a human keratinocyte cell line (HaCaT). The protocol outlines the experimental workflow, data acquisition, and analysis. Additionally, a potential signaling pathway influenced by this compound is illustrated.

Data Summary

The following table summarizes hypothetical quantitative data obtained from an in vitro wound healing assay investigating the effect of this compound on HaCaT cell migration.

Treatment GroupConcentration (µM)Wound Closure (%) at 24h (Mean ± SD)Cell Viability (%) at 24h (Mean ± SD)
Vehicle Control (0.1% DMSO)025.2 ± 3.198.5 ± 2.5
This compound145.8 ± 4.597.2 ± 3.1
This compound578.3 ± 5.296.8 ± 2.8
This compound1089.1 ± 4.895.4 ± 3.5
Positive Control (EGF, 50 ng/mL)N/A92.5 ± 3.999.1 ± 2.2

Table 1: Effect of this compound on HaCaT Cell Migration and Viability. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Epidermal Growth Factor (EGF) (positive control)

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Cell Culture
  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

In Vitro Wound Healing (Scratch) Assay
  • Seed HaCaT cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to grow to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free DMEM containing different concentrations of this compound (e.g., 1, 5, 10 µM), a vehicle control (0.1% DMSO), or a positive control (EGF, 50 ng/mL).

  • Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.

  • Quantify the wound closure area at each time point using image analysis software. The wound closure percentage can be calculated using the following formula: Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Cell Viability Assay
  • To ensure that the observed effects on wound healing are not due to cytotoxicity, perform a cell viability assay in parallel.

  • Culture HaCaT cells in a 96-well plate and treat them with the same concentrations of this compound as in the wound healing assay.

  • After 24 hours of incubation, assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

Visualizations

Experimental Workflow

G cluster_0 A Seed HaCaT cells in 24-well plate B Grow to confluent monolayer A->B C Create scratch with pipette tip B->C D Wash with PBS C->D E Add media with this compound or controls D->E F Image at 0h E->F G Incubate at 37°C, 5% CO2 F->G H Image at 12h, 24h, 48h G->H I Quantify wound closure H->I

Caption: Workflow for the in vitro wound healing scratch assay.

Hypothetical Signaling Pathway

G This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellMigration Cell Migration mTOR->CellMigration CellProliferation Cell Proliferation mTOR->CellProliferation

Caption: Potential signaling pathway activated by this compound.

Application Notes and Protocols: ZINC40099027 in Caco-2 Cell Migration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ZINC40099027, a specific focal adhesion kinase (FAK) activator, in Caco-2 cell migration studies. The protocols and data presented are intended to facilitate research into intestinal epithelial wound healing and the development of novel therapeutic agents.

Introduction

This compound (also referred to as ZN27) has been identified as a potent activator of Focal Adhesion Kinase (FAK), a critical regulator of cell migration.[1][2] In the context of intestinal epithelium, ZN27 promotes mucosal wound closure, making it a compound of interest for studying and potentially treating gastrointestinal injuries.[1][2] This document outlines the experimental procedures to assess the effects of ZN27 on Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal barrier.

Mechanism of Action

This compound directly activates FAK by enhancing the enzymatic activity of its kinase domain.[2] This activation occurs through an allosteric interaction, increasing the maximal activity (Vmax) of FAK. In Caco-2 cells, ZN27-induced FAK activation stimulates a downstream signaling cascade involving paxillin and ERK1/2, which ultimately leads to increased focal adhesion turnover and enhanced cell migration. The activation of FAK by ZN27 is distinct from classical models as it initiates in the cytosol, followed by the translocation of phosphorylated FAK to the cell membrane.

Data Summary

The following tables summarize the quantitative effects of this compound on Caco-2 cells as reported in the literature.

Table 1: Effect of this compound on FAK Phosphorylation in Caco-2 Cells

Concentration of this compoundIncubation TimeFold Increase in FAK-Tyr-397 Phosphorylation (over basal)Reference
10 nM1 hour~1.22 ± 0.07
10 nM - 1000 nM1 hourDose-dependent increase
10 nM (in the presence of PF573228)1 hour148.7 ± 3.35% of FAK phosphorylation in the presence of the inhibitor alone

Table 2: Effect of this compound on Caco-2 Monolayer Wound Closure

Concentration of this compoundAssay Condition% Acceleration of Wound ClosureReference
10 nMStandard20%
100 µMStandard63%
10 nMWith 4 mM hydroxyurea (to block proliferation)Significant acceleration

Signaling Pathway

The signaling pathway initiated by this compound in Caco-2 cells leading to cell migration is depicted below.

ZINC40099027_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane / Focal Adhesions This compound This compound FAK_inactive FAK (inactive) This compound->FAK_inactive activates pFAK_active pFAK-Y397 (active) FAK_inactive->pFAK_active autophosphorylation pFAK_membrane pFAK-Y397 pFAK_active->pFAK_membrane translocates Paxillin Paxillin pFAK_membrane->Paxillin phosphorylates ERK ERK1/2 pFAK_membrane->ERK activates pPaxillin pPaxillin-Y118 Paxillin->pPaxillin FA_turnover Focal Adhesion Turnover pPaxillin->FA_turnover pERK pERK1/2 ERK->pERK pERK->FA_turnover Migration Cell Migration FA_turnover->Migration

This compound signaling pathway in Caco-2 cells.

Experimental Protocols

Caco-2 Cell Culture

A standardized cell culture protocol is crucial for reproducible results.

Materials:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culture the cells three times a week at a ratio of 1:10 when they reach 80-90% confluency.

  • For experiments, seed Caco-2 cells at the desired density in appropriate culture plates (e.g., 12-well or 24-well plates for migration assays).

Caco-2 Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on the rate of Caco-2 cell migration.

Materials:

  • Confluent Caco-2 cell monolayers in 12-well or 24-well plates

  • Sterile 200 µL pipette tips or a wound maker tool

  • DMEM with reduced serum (e.g., 1% FBS)

  • This compound stock solution

  • Microscope with a camera

Protocol:

  • Grow Caco-2 cells to 90-100% confluency in 12-well or 24-well plates.

  • Create a uniform "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. To improve wound quality, a miniature razorblade can be used to create a clean edge.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with DMEM containing reduced serum and the desired concentrations of this compound (e.g., 10 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • To distinguish between migration and proliferation, 4 mM hydroxyurea can be added to the medium.

  • Capture images of the wounds at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours).

  • Quantify the rate of wound closure by measuring the change in the wound area over time using image analysis software.

Experimental Workflow: Caco-2 Cell Migration Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells in multi-well plates grow_confluent Grow cells to 90-100% confluency seed_cells->grow_confluent create_wound Create a scratch wound in the monolayer grow_confluent->create_wound wash_cells Wash with PBS to remove debris create_wound->wash_cells add_treatment Add media with this compound or vehicle wash_cells->add_treatment image_t0 Image wound at Time 0 add_treatment->image_t0 incubate Incubate for 12-48 hours image_t0->incubate image_tx Image wound at subsequent time points incubate->image_tx measure_area Measure wound area at each time point image_tx->measure_area calculate_closure Calculate % wound closure measure_area->calculate_closure compare_groups Compare treatment groups to control calculate_closure->compare_groups

Workflow for Caco-2 cell migration (wound healing) assay.
Western Blot Analysis for Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of FAK, Paxillin, and ERK1/2.

Materials:

  • Caco-2 cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pFAK-Y397, anti-FAK, anti-pPaxillin-Y118, anti-Paxillin, anti-pERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed and grow Caco-2 cells to 80-90% confluency.

  • Treat cells with this compound at various concentrations for the desired time (e.g., 1 hour).

  • Lyse the cells on ice and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound serves as a valuable tool for investigating the mechanisms of intestinal epithelial cell migration. The protocols and data provided herein offer a foundation for researchers to explore the therapeutic potential of FAK activators in promoting mucosal healing. Consistent application of these methods will contribute to a deeper understanding of the signaling pathways governing Caco-2 cell migration and their implications in drug development.

References

Application Notes and Protocols: Administration of ZINC40099027 in Murine Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ZINC40099027 is a small molecule activator of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase involved in cell migration, proliferation, and survival.[1][2][3] Emerging research highlights the therapeutic potential of this compound in promoting gastrointestinal mucosal healing.[1][2] By selectively enhancing FAK activity, this compound promotes epithelial cell migration and wound closure, offering a promising strategy for treating conditions characterized by mucosal injury, such as inflammatory bowel disease (IBD), including ulcerative colitis. These notes provide detailed protocols for the administration of this compound in murine models of colitis, based on established methodologies for intestinal injury models.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineConcentrationEffectReference
Caco-210 nM - 1000 nMDose-dependent increase in FAK-Tyr-397 phosphorylation (maximal 36% increase)
Caco-210 nM~20% acceleration of monolayer wound closure
Caco-2100 µM~63% acceleration of monolayer wound closure
RGM1, AGS, NCI-N8710 nMSignificant increase in FAK-Y-397 phosphorylation

Table 2: In Vivo Efficacy of this compound in Murine Intestinal Injury Models

Murine ModelDosageAdministration RouteKey FindingsReference
Ischemic small intestinal ulcers900 µg/kg every 6 hoursIntraperitoneal~3.5-fold acceleration of mucosal healing vs. vehicle
Indomethacin-induced small bowel ulceration900 µg/kg every 6 hoursIntraperitonealTotal ulcer area reduced by ~50% vs. vehicle
Aspirin-induced gastric injury900 µg/kgIntraperitonealIncreased immunoreactivity of FAK-Y-397 at the lesion edge

Experimental Protocols

Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol describes a standard method for inducing acute colitis in mice, which can be adapted for evaluating the therapeutic efficacy of this compound.

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal balance

  • Scoring sheets for Disease Activity Index (DAI)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.

  • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

  • Calculate the Disease Activity Index (DAI) daily based on the scoring system in Table 3.

  • On day 7, mice can be euthanized for tissue collection and analysis (colon length, histology, myeloperoxidase activity).

Table 3: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10Loose stools
3 10-15
4 >15DiarrheaGross bleeding
Preparation and Administration of this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Physiological saline (0.9% NaCl)

  • Sterile syringes and needles

Preparation of Dosing Solution:

  • Dissolve this compound in DMSO to create a stock solution.

  • For intraperitoneal (i.p.) injection, dilute the stock solution in physiological saline to the final desired concentration. A common in vivo dose is 900 µg/kg. For a 25g mouse, this would be 22.5 µg. The final injection volume should be around 100 µl.

Administration Protocol:

  • Treatment with this compound can be initiated either prophylactically (at the same time as DSS administration) or therapeutically (after the onset of colitis symptoms).

  • Administer the prepared this compound solution via intraperitoneal injection.

  • A suggested dosing regimen is every 6 hours, based on previous studies.

  • A vehicle control group should be included, receiving the same concentration of DMSO in saline without this compound.

Assessment of Colitis Severity

a. Colon Length:

  • At the end of the experiment, euthanize the mice.

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon. Shortening of the colon is a macroscopic indicator of inflammation.

b. Histological Analysis:

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the slides for inflammation severity and crypt damage.

c. Myeloperoxidase (MPO) Activity:

  • Homogenize a pre-weighed piece of colonic tissue.

  • Measure MPO activity using a commercially available kit, which is an indicator of neutrophil infiltration.

Visualizations

G cluster_0 This compound This compound FAK FAK This compound->FAK Activates pFAK (Y397) pFAK (Y397) FAK->pFAK (Y397) Autophosphorylation Epithelial Cell Migration Epithelial Cell Migration pFAK (Y397)->Epithelial Cell Migration Promotes Mucosal Healing Mucosal Healing Epithelial Cell Migration->Mucosal Healing Leads to G Start Start Induce Colitis (DSS) Induce Colitis (DSS) Start->Induce Colitis (DSS) Daily Monitoring (DAI) Daily Monitoring (DAI) Induce Colitis (DSS)->Daily Monitoring (DAI) Treatment (this compound or Vehicle) Treatment (this compound or Vehicle) Daily Monitoring (DAI)->Treatment (this compound or Vehicle) Euthanasia & Tissue Collection Euthanasia & Tissue Collection Daily Monitoring (DAI)->Euthanasia & Tissue Collection End of Study Treatment (this compound or Vehicle)->Daily Monitoring (DAI) Daily Analysis Analysis Euthanasia & Tissue Collection->Analysis End End Analysis->End

References

ZINC40099027: A Novel FAK Activator for Gastric Ulcer Healing Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC40099027 (ZN27) is a small molecule compound that has been identified as a selective activator of Focal Adhesion Kinase (FAK).[1] Research has demonstrated its potential as a therapeutic agent for promoting the healing of gastric ulcers, particularly those associated with the use of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3][4][5] Unlike traditional therapies that primarily focus on reducing gastric acid, this compound directly stimulates mucosal repair mechanisms, offering a novel approach to treating gastrointestinal injuries. These application notes provide a comprehensive overview of the use of this compound in gastric ulcer healing research, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound functions by selectively activating Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Specifically, this compound promotes the phosphorylation of FAK at Tyr-397, a key step in its activation. This activation occurs without stimulating its paralogs, Pyk2 and Src. The activation of FAK by this compound enhances epithelial cell migration, a critical process in the restitution phase of wound healing, thereby accelerating the closure of mucosal defects. Studies have shown that this compound promotes wound closure by increasing cell migration rather than by stimulating cell proliferation.

Signaling Pathway

The proposed signaling pathway for this compound's action on gastric ulcer healing is initiated by its direct or indirect activation of FAK. This leads to a downstream signaling cascade that ultimately promotes cell migration and mucosal repair.

ZINC40099027_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Gastric Epithelial Cell This compound This compound FAK FAK This compound->FAK activates pFAK pFAK (Tyr-397) FAK->pFAK phosphorylation CellMigration Enhanced Cell Migration pFAK->CellMigration MucosalRepair Gastric Mucosal Repair CellMigration->MucosalRepair

Caption: this compound signaling pathway in gastric mucosal healing.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound on FAK Activation in Gastric Epithelial Cells
Cell LineConcentration of this compoundTreatment DurationFold Change in FAK-Y-397 Phosphorylation (vs. Vehicle)Reference
RGM1 (rat)10 nM1 hour1.134 (13.4% increase)
AGS (human)10 nM1 hour1.182 (18.2% increase)
NCI-N87 (human)10 nM1 hour1.232 (23.2% increase)
Caco-2 (human intestinal)10-1000 nM1 hourDose-dependent increase
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Aspirin-Induced Gastric Injury
Treatment GroupDosageAdministration RouteDurationOutcomeReference
Vehicle (DMSO)-Intraperitoneal5 daysGastric injury
This compound900 µg/kg/6 hIntraperitoneal5 daysReduced gastric injury, improved gastric architecture
Omeprazole10 mg/kg/day-5 daysReduced gastric injury
This compound + Omeprazole900 µg/kg/6 h + 10 mg/kg/dayIntraperitoneal5 daysReduced gastric injury

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This protocol is designed to assess the effect of this compound on the migration of gastric epithelial cells.

Wound_Healing_Assay_Workflow A 1. Seed gastric epithelial cells and grow to confluence B 2. Create a 'scratch' in the cell monolayer with a pipette tip A->B C 3. Wash with PBS to remove displaced cells B->C D 4. Treat cells with this compound (e.g., 10 nM) or vehicle control C->D E 5. Image the scratch at 0h and subsequent time points (e.g., 24h) D->E F 6. Measure the width of the scratch and calculate the percentage of wound closure E->F

Caption: In vitro wound healing (scratch) assay workflow.

Protocol Steps:

  • Cell Culture: Plate rat (RGM1) or human (AGS, NCI-N87) gastric epithelial cells in a multi-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Using a sterile pipette tip, create a linear scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Add fresh culture medium containing either this compound at the desired concentration (e.g., 10 nM) or a vehicle control (e.g., 0.05% DMSO) to the respective wells. To study migration independent of proliferation, hydroxyurea can be added to the media.

  • Imaging: Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., 24 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for both the this compound-treated and control groups.

Western Blot for FAK Phosphorylation

This protocol details the method for determining the effect of this compound on FAK activation in gastric epithelial cells.

Protocol Steps:

  • Cell Treatment: Treat confluent cultures of gastric epithelial cells with this compound (e.g., 10 nM) or vehicle control for a specified duration (e.g., 1 hour).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated FAK (pFAK-Y-397).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total FAK to serve as a loading control.

    • Quantify the band intensities for pFAK-Y-397 and total FAK using densitometry software.

    • Normalize the pFAK signal to the total FAK signal to determine the relative level of FAK activation.

In Vivo Aspirin-Induced Gastric Ulcer Model

This protocol describes the induction of gastric ulcers in mice using aspirin and subsequent treatment with this compound.

In_Vivo_Gastric_Ulcer_Model_Workflow A 1. Induce ongoing gastric injury in C57BL/6J mice with aspirin (300 mg/kg/day) for five days B 2. After one day of injury, begin treatment with this compound (900 µg/kg/6 h, i.p.), omeprazole, or vehicle A->B C 3. Continue treatment for the remaining duration of the study B->C D 4. Monitor mice for weight loss and other clinical signs C->D E 5. At the end of the study, euthanize mice and collect gastric tissue D->E F 6. Assess gastric injury score, mucosal thickness, and perform histological analysis E->F G 7. Perform immunohistochemistry for pFAK-Y-397 at the ulcer edge E->G

Caption: In vivo aspirin-induced gastric ulcer model workflow.

Protocol Steps:

  • Animal Model: Use C57BL/6J mice for the study.

  • Induction of Gastric Injury: Administer aspirin at a dose of 300 mg/kg/day for five days to induce ongoing gastric injury.

  • Treatment: One day after the initial injury, divide the mice into treatment groups:

    • Vehicle control

    • This compound (900 µg/kg, administered intraperitoneally every 6 hours)

    • Omeprazole (10 mg/kg/day, as a positive control)

    • Combination of this compound and omeprazole

  • Monitoring: Monitor the mice daily for body weight and any signs of distress.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and carefully excise the stomachs.

  • Macroscopic and Microscopic Evaluation:

    • Score the gastric lesions based on their number and severity.

    • Fix the gastric tissue in formalin, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining) to assess mucosal architecture, inflammation, and edema.

  • Immunohistochemistry: Perform immunohistochemical staining on gastric tissue sections using an antibody against pFAK-Y-397 to confirm target activation at the edge of the ulcers.

Conclusion

This compound represents a promising pharmacological tool for investigating the mechanisms of gastric ulcer healing and for the development of novel pro-healing therapies. Its selective activation of FAK and subsequent enhancement of epithelial cell migration provide a targeted approach to promoting mucosal repair. The protocols and data presented here offer a foundation for researchers to further explore the therapeutic potential of this compound and its derivatives in the context of gastric and other gastrointestinal mucosal injuries.

References

Application Notes and Protocols for In Vivo Delivery of ZINC40099027 in Intestinal Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC40099027 is a selective small molecule activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell migration, proliferation, and survival.[1] In the context of intestinal injury, activation of FAK is crucial for the promotion of epithelial restitution and mucosal healing.[1][2] this compound has been shown to directly interact with the kinase domain of FAK, leading to its phosphorylation and subsequent downstream signaling that enhances intestinal epithelial wound closure.[2][3] These properties make this compound a promising therapeutic candidate for various forms of gastrointestinal mucosal injury, including those induced by ischemia, nonsteroidal anti-inflammatory drugs (NSAIDs), and inflammatory conditions like colitis.

This document provides detailed application notes and protocols for the in vivo delivery of this compound in established murine models of intestinal injury.

Mechanism of Action

This compound functions by selectively activating FAK without significantly affecting its paralog Pyk2 or the tyrosine kinase Src. The activation of FAK is initiated by its autophosphorylation at tyrosine 397 (Tyr-397). This phosphorylation event creates a binding site for Src-homology 2 (SH2) domain-containing proteins, including Src family kinases, which further phosphorylate FAK at other residues, leading to the full activation of its kinase activity. Activated FAK then modulates downstream signaling pathways that are critical for cell migration and wound healing. Studies have demonstrated that this compound promotes FAK phosphorylation, leading to accelerated closure of intestinal epithelial monolayers in vitro and enhanced healing of ulcers in mice.

FAK_Activation_Pathway This compound This compound FAK_inactive Inactive FAK This compound->FAK_inactive Binds & Activates FAK_active Active FAK (pY397) FAK_inactive->FAK_active Autophosphorylation at Tyr-397 Downstream Downstream Signaling (e.g., Paxillin, ERK) FAK_active->Downstream Activates Migration Epithelial Cell Migration & Wound Healing Downstream->Migration Promotes

Caption: this compound Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in murine models of intestinal injury.

Table 1: Efficacy of this compound in a Murine Ischemic Ulcer Model

Treatment GroupUlcer Area (Day 4)Percent Wound Closure (Day 4)
DMSO (Vehicle)Reduced vs. Day 1Markedly lower than this compound
This compoundSubstantially reduced vs. DMSO~3.5-fold acceleration vs. DMSO

Data compiled from studies demonstrating accelerated mucosal healing.

Table 2: Efficacy of this compound in an Indomethacin-Induced Small Intestine Injury Model

Treatment GroupTotal Ulcer Area
DMSO (Vehicle)Baseline ulceration
This compoundApproximately 50% reduction vs. DMSO

Data from studies showing a significant reduction in total ulcer area.

Experimental Protocols

Protocol 1: In Vivo Delivery of this compound in an Ischemic Colonic Ulcer Model

This protocol is adapted from established methods for inducing ischemic colitis and subsequent treatment with this compound.

Materials:

  • This compound

  • DMSO (vehicle)

  • Sterile PBS

  • C57BL/6J mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Acetic acid solution (30%)

  • Calipers

Procedure:

  • Induction of Ischemic Ulcer:

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the colon.

    • Gently exteriorize the cecum and distal colon.

    • Apply a 3mm filter paper disc soaked in 30% acetic acid to the serosal surface of the colon for 45 seconds.

    • Remove the filter paper and wash the area with sterile PBS.

    • Close the abdominal incision.

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution.

    • Further dilute the stock solution with sterile PBS to the final desired concentration for injection. The final DMSO concentration should be minimized.

  • Administration of this compound:

    • One day after ulcer induction, begin treatment.

    • Administer this compound at a dose of 900 µg/kg via intraperitoneal (IP) injection.

    • Repeat the injection every 6 hours for a total of 3 days.

    • A control group should receive an equivalent volume of the vehicle (DMSO in PBS).

  • Assessment of Mucosal Healing:

    • At day 4, euthanize the mice.

    • Harvest the colonic tissue.

    • Measure the ulcer area using calipers.

    • Tissue can be fixed in formalin for histological analysis (H&E staining) and immunohistochemistry for phosphorylated FAK (pFAK-Y397).

Ischemic_Ulcer_Workflow Day0 Day 0: Induce Ischemic Ulcer (Acetic Acid Application) Day1 Day 1: Begin Treatment Day0->Day1 Treatment This compound (900 µg/kg, IP) or Vehicle (DMSO) Every 6 hours Day1->Treatment Day4 Day 4: Euthanize & Harvest Tissue Treatment->Day4 Analysis Analysis: - Measure Ulcer Area - Histology (H&E) - IHC for pFAK Day4->Analysis

Caption: Ischemic Ulcer Model Workflow.
Protocol 2: In Vivo Delivery of this compound in an Indomethacin-Induced Small Intestine Injury Model

This protocol is based on NSAID-induced intestinal injury models.

Materials:

  • This compound

  • DMSO (vehicle)

  • Sterile PBS

  • Indomethacin

  • C57BL/6J mice (8-10 weeks old)

Procedure:

  • Induction of Small Intestine Injury:

    • Administer a single subcutaneous injection of indomethacin (15 mg/kg) to non-fasted mice.

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described in Protocol 1.

  • Administration of this compound:

    • One day after indomethacin injection, begin treatment.

    • Administer this compound at a dose of 900 µg/kg via intraperitoneal (IP) injection.

    • Repeat the injection every 6 hours for a total of 3 days.

    • A control group should receive the vehicle.

  • Assessment of Mucosal Healing:

    • On day 4, euthanize the mice.

    • Harvest the small intestine.

    • Open the intestine longitudinally and measure the total area of ulcerative lesions.

    • Tissue can be processed for histological and immunohistochemical analysis as described in Protocol 1.

Protocol 3: Proposed Protocol for In Vivo Delivery of this compound in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model

While direct studies of this compound in the DSS model are not yet published, the critical role of FAK in colitis-associated healing strongly supports its investigation in this model. This proposed protocol combines a standard DSS-induced colitis model with the established effective dosage of this compound.

Materials:

  • This compound

  • DMSO (vehicle)

  • Sterile PBS

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • C57BL/6J mice (8-10 weeks old)

Procedure:

  • Induction of Acute Colitis:

    • Provide mice with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days. The concentration may need to be optimized based on the specific DSS batch and mouse strain.

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described in Protocol 1.

  • Administration of this compound:

    • Begin this compound administration concurrently with DSS induction (for a prophylactic effect) or after a few days of DSS administration (for a therapeutic effect).

    • Administer this compound at a dose of 900 µg/kg via intraperitoneal (IP) injection.

    • Administer the injection every 6-12 hours throughout the DSS treatment period.

    • A control group should receive the vehicle.

  • Assessment of Colitis Severity and Mucosal Healing:

    • At the end of the DSS administration period (e.g., day 7), euthanize the mice.

    • Measure the length of the colon.

    • Collect colonic tissue for histological analysis (H&E staining to assess inflammation, ulceration, and crypt damage).

    • Perform immunohistochemistry for pFAK-Y397 to confirm target engagement.

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates.

DSS_Colitis_Workflow Day0 Day 0: Begin DSS Administration (2.5-3% in drinking water) Treatment Concurrent Treatment: This compound (900 µg/kg, IP) or Vehicle (DMSO) Daily or twice daily Day0->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Day0->Monitoring Treatment->Monitoring Day7 Day 7: Euthanize & Harvest Tissue Treatment->Day7 Monitoring->Day7 Analysis Analysis: - Colon Length - Histology (H&E) - IHC for pFAK - Cytokine Analysis Day7->Analysis

Caption: DSS-Induced Colitis Model Workflow.

Concluding Remarks

This compound represents a promising therapeutic agent for promoting intestinal mucosal healing. The provided protocols offer a framework for the in vivo evaluation of this compound in various intestinal injury models. Researchers should optimize these protocols based on their specific experimental conditions and endpoints. Further investigation into the efficacy of this compound in inflammatory bowel disease models like DSS-induced colitis is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for ZINC40099027 Treatment in Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC40099027 is a selective activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2][3][4] By promoting FAK phosphorylation, this compound has demonstrated potential in promoting intestinal epithelial wound healing. Organoids, three-dimensional self-organizing structures derived from stem cells, offer a physiologically relevant in vitro model system to investigate the therapeutic effects and underlying mechanisms of compounds like this compound. These application notes provide a comprehensive experimental design for evaluating the effects of this compound on organoids, complete with detailed protocols, data presentation tables, and pathway diagrams.

Signaling Pathway

This compound directly activates FAK, leading to its autophosphorylation at Tyr-397. This event creates a binding site for Src family kinases, which in turn phosphorylate other residues on FAK, leading to the activation of downstream signaling pathways, including the ERK/MAPK pathway, which is involved in cell proliferation and migration.

FAK_Signaling_Pathway This compound This compound FAK FAK This compound->FAK activates pFAK pFAK (Tyr-397) FAK->pFAK autophosphorylation Src Src pFAK->Src recruits & activates Paxillin Paxillin pFAK->Paxillin activates ERK ERK1/2 pFAK->ERK activates Src->pFAK phosphorylates Migration Cell Migration & Wound Healing Paxillin->Migration ERK->Migration

Caption: this compound-mediated FAK signaling pathway.

Experimental Workflow

The overall experimental workflow is designed to assess the dose-dependent effects of this compound on organoid viability, apoptosis, and the activation of the FAK signaling pathway.

Experimental_Workflow cluster_prep Organoid Preparation cluster_treatment Treatment cluster_assays Assays Culture Organoid Culture (e.g., Colorectal Cancer Organoids) Passage Organoid Passaging & Expansion Culture->Passage Seed Seed Organoids in 384-well plates Passage->Seed Treatment Treat with this compound (Dose-Response) Seed->Treatment Viability Viability Assay (CellTiter-Glo 3D) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Treatment->Apoptosis IF Immunofluorescence (pFAK, Ki67) Treatment->IF WB Western Blot (pFAK, FAK, ERK) Treatment->WB RNAseq RNA Sequencing (Optional) Treatment->RNAseq

Caption: Overall experimental workflow.

Experimental Protocols

Organoid Culture and Maintenance

This protocol is adapted for colorectal cancer organoids but can be modified for other epithelial organoids.

Materials:

  • Advanced DMEM/F12

  • B27 Supplement

  • N2 Supplement

  • N-acetylcysteine

  • Human Epidermal Growth Factor (EGF)

  • Noggin

  • R-spondin-1

  • Y-27632

  • Matrigel

  • Organoid Harvesting Solution

Protocol:

  • Prepare complete organoid growth medium by supplementing Advanced DMEM/F12 with B27, N2, N-acetylcysteine, EGF, Noggin, and R-spondin-1.

  • To passage organoids, remove the medium and add Organoid Harvesting Solution to depolymerize the Matrigel.

  • Mechanically dissociate organoids into smaller fragments by pipetting.

  • Wash the fragments with basal medium and centrifuge.

  • Resuspend the organoid fragments in a mixture of fresh Matrigel and embed as domes in a pre-warmed culture plate.

  • After polymerization of the Matrigel, add complete organoid growth medium supplemented with Y-27632 for the first 2-3 days.

  • Change the medium every 2-3 days and passage the organoids every 7-10 days.

This compound Treatment

Materials:

  • This compound (stock solution in DMSO)

  • Complete organoid growth medium

  • 384-well plates

Protocol:

  • Seed organoids in 30% Matrigel/70% medium mixture into 384-well plates at a density of approximately 100-200 organoids per well.

  • Culture for 3-4 days to allow for organoid formation.

  • Prepare serial dilutions of this compound in complete organoid growth medium. A suggested concentration range is 10 nM, 100 nM, 500 nM, 1 µM, and 10 µM. Include a DMSO vehicle control.

  • Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Protocol:

  • Equilibrate the 384-well plate and the CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.

Materials:

  • Caspase-Glo® 3/7 3D Assay kit

  • Luminometer

Protocol:

  • Equilibrate the 384-well plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 30 minutes to 3 hours.

  • Measure the luminescence using a plate reader.

Whole-Mount Immunofluorescence Staining

This protocol allows for the visualization of protein expression and localization within intact organoids.

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (PBS with Triton X-100)

  • Blocking buffer (PBS with BSA and/or serum)

  • Primary antibodies (e.g., anti-pFAK Tyr-397, anti-Ki67)

  • Fluorescently labeled secondary antibodies

  • DAPI (nuclear counterstain)

  • Confocal microscope

Protocol:

  • Fix organoids in 4% PFA for 30-60 minutes at room temperature.

  • Permeabilize with 0.2-0.5% Triton X-100 in PBS for 30 minutes.

  • Block non-specific antibody binding with blocking buffer for 1-2 hours.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the organoids and image using a confocal microscope.

Western Blotting

This technique is used to detect and quantify specific proteins in organoid lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pFAK, anti-total FAK, anti-pERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Harvest organoids and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

RNA Sequencing (Optional)

For a more comprehensive understanding of the transcriptional changes induced by this compound, RNA sequencing can be performed.

Materials:

  • RNA extraction kit suitable for 3D cultures

  • Library preparation kit

  • Next-generation sequencing platform

Protocol:

  • Harvest organoids after treatment and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the extracted RNA.

  • Perform sequencing on a next-generation sequencing platform.

  • Analyze the sequencing data to identify differentially expressed genes and affected pathways.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Organoid Viability (IC50)

Organoid LineThis compound IC50 (µM) at 72h
Colorectal Cancer Organoid 1
Colorectal Cancer Organoid 2
Normal Colon Organoid

Table 2: Dose-Response of this compound on Organoid Viability (% of Vehicle)

Concentration24h Viability (%)48h Viability (%)72h Viability (%)
Vehicle (DMSO)100100100
10 nM
100 nM
500 nM
1 µM
10 µM

Table 3: Dose-Response of this compound on Apoptosis Induction (Fold Change vs. Vehicle)

Concentration24h Caspase 3/7 Activity48h Caspase 3/7 Activity
Vehicle (DMSO)1.01.0
10 nM
100 nM
500 nM
1 µM
10 µM

Table 4: Quantification of Western Blot Data (Relative Protein Expression)

Treatment (1h)pFAK/FAK RatiopERK/ERK Ratio
Vehicle (DMSO)1.01.0
100 nM this compound
1 µM this compound

Conclusion

This comprehensive set of protocols and application notes provides a robust framework for investigating the effects of the FAK activator this compound in organoid models. The detailed experimental design, from organoid culture to a suite of analytical assays, will enable researchers to thoroughly characterize the dose-dependent effects on viability, apoptosis, and the underlying signaling pathways. The use of physiologically relevant organoid models will provide valuable insights into the therapeutic potential of this compound.

References

Assessing FAK Activation by ZINC40099027 Using Western Blot: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the activation of Focal Adhesion Kinase (FAK) induced by the small molecule activator ZINC40099027, utilizing the Western blot technique. This compound is a selective FAK activator that promotes its phosphorylation, a key event in cell signaling pathways regulating migration, proliferation, and survival.[1] Western blotting is a widely used and effective method to detect and quantify the phosphorylation status of FAK, thereby providing a direct measure of its activation. This application note includes a summary of expected quantitative data, a detailed experimental protocol, and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction initiated by integrins and growth factor receptors.[2][3] Upon activation, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr-397).[4][5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates other downstream targets, initiating signaling cascades that regulate cellular processes such as adhesion, migration, and proliferation.

This compound has been identified as a selective activator of FAK. It has been shown to directly interact with the FAK kinase domain, leading to an increase in its enzymatic activity and subsequent autophosphorylation at Tyr-397. Studies have demonstrated that this compound can promote FAK phosphorylation in various cell lines and promote mucosal healing in preclinical models.

Western blotting is a robust and commonly used technique to analyze protein expression and post-translational modifications, such as phosphorylation. By using antibodies specific to the phosphorylated form of FAK (p-FAK Tyr-397) and total FAK, it is possible to quantify the extent of FAK activation in response to treatment with this compound.

Data Presentation

The following table summarizes the expected quantitative results from a Western blot experiment assessing FAK activation by this compound. The data is presented as a fold change in phosphorylated FAK (p-FAK) normalized to total FAK, relative to a vehicle control.

Treatment GroupConcentrationp-FAK (Tyr-397) / Total FAK Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)0.05%1.0
This compound10 nM~1.1 - 1.2
This compound100 nM~1.3 - 1.5
This compound1000 nM~1.3 - 1.8

Note: The exact fold change may vary depending on the cell line, treatment duration, and experimental conditions. The values presented are based on published data for cell lines such as Caco-2, RGM1, AGS, and NCI-N87.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided in Graphviz DOT language.

FAK_Activation_Pathway cluster_input Stimulus cluster_FAK FAK Activation cluster_downstream Downstream Signaling This compound This compound FAK_inactive Inactive FAK This compound->FAK_inactive Binds & Activates FAK_active Active FAK (p-Tyr-397) FAK_inactive->FAK_active Autophosphorylation (Tyr-397) Src Src FAK_active->Src Recruits & Activates Downstream Downstream Effectors Src->Downstream Phosphorylates Response Cellular Response (Migration, Proliferation) Downstream->Response

Caption: FAK signaling pathway activated by this compound.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis cell_culture Cell Culture treatment Treat with this compound or Vehicle cell_culture->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Incubate with Primary Antibodies (anti-p-FAK & anti-total-FAK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalize p-FAK to Total FAK densitometry->normalization comparison Compare Treated vs. Vehicle normalization->comparison

Caption: Western blot workflow for assessing FAK activation.

Experimental Protocols

Materials and Reagents
  • Cell Line: e.g., Caco-2, RGM1, AGS, NCI-N87, or other relevant cell line.

  • This compound: (e.g., from MedchemExpress, Probechem).

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: e.g., BCA Protein Assay Kit.

  • SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.

  • PVDF Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Using BSA instead of milk is recommended for phospho-protein detection to avoid cross-reactivity with casein phosphoproteins.

  • Primary Antibodies:

    • Rabbit anti-phospho-FAK (Tyr-397) antibody.

    • Mouse or Rabbit anti-total FAK antibody.

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System: Capable of detecting chemiluminescence.

Protocol
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.

    • Prepare working solutions of this compound in cell culture media from a DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO) for the desired time period (e.g., 1 hour).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) directly to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-FAK (Tyr-397) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total FAK:

    • (Optional but recommended) To normalize for protein loading, the same membrane can be stripped and re-probed for total FAK.

    • Incubate the membrane in a mild stripping buffer.

    • Wash the membrane thoroughly with TBST.

    • Repeat the blocking and antibody incubation steps (from step 4.1) using the primary antibody against total FAK.

  • Data Analysis:

    • Quantify the band intensities for p-FAK and total FAK using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of the p-FAK signal to the total FAK signal to normalize for any variations in protein loading.

    • Express the results as a fold change in the normalized p-FAK/total FAK ratio relative to the vehicle-treated control group.

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Consider using a fresh blocking buffer and increasing the number of washes. Using BSA instead of milk for blocking is crucial for phosphoprotein detection.

  • Weak or No Signal: Confirm protein transfer was successful. Check the activity of the primary and secondary antibodies. Ensure that phosphatase inhibitors were included in the lysis buffer.

  • Inconsistent Results: Ensure equal protein loading by careful quantification and by normalizing to a loading control (total FAK). Maintain consistent incubation times and temperatures.

References

Application Notes and Protocols for ZINC40099027 in Mucosal Barrier Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZINC40099027 is a selective small molecule activator of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell migration, proliferation, and survival.[1][2] By promoting FAK phosphorylation, this compound enhances intestinal epithelial wound closure and accelerates the healing of mucosal ulcers, as demonstrated in both in vitro and in vivo models.[1][3][4] These properties make this compound a valuable tool for studying mucosal barrier function and for the development of novel therapeutics for gastrointestinal injuries, such as those induced by NSAIDs or ischemia.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on mucosal barrier integrity and repair mechanisms.

Mechanism of Action

This compound directly activates FAK by interacting with its kinase domain, leading to an increase in its maximal activity (Vmax). This activation results in the autophosphorylation of FAK at tyrosine residue Y397, creating a binding site for Src family kinases. The subsequent formation of a FAK/Src complex initiates downstream signaling cascades, including the phosphorylation of paxillin and ERK1/2, which are critical for regulating cell motility and promoting wound healing. Notably, this compound selectively activates FAK without significantly affecting its paralog Pyk2 or the tyrosine kinase Src at concentrations effective for FAK activation.

FAK_Signaling_Pathway cluster_downstream Downstream Signaling This compound This compound FAK FAK This compound->FAK Activates pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation FAK_Src_Complex FAK/Src Complex pFAK_Y397->FAK_Src_Complex Recruits Src Src Src->FAK_Src_Complex Paxillin Paxillin FAK_Src_Complex->Paxillin Phosphorylates ERK1_2 ERK1/2 FAK_Src_Complex->ERK1_2 Activates via Grb2/SOS/Ras/Raf/MEK pPaxillin pPaxillin Cell_Migration Enhanced Cell Migration & Wound Healing pPaxillin->Cell_Migration pERK1_2 pERK1/2 pERK1_2->Cell_Migration

Data Presentation

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: In Vitro Efficacy of this compound on FAK Activation

Cell LineThis compound ConcentrationIncubation TimeFold Increase in pFAK (Y397)Reference
Caco-210 nM1 hour~1.18
Caco-21000 nM (1 µM)1 hour~1.36
RGM1 (rat gastric)10 nM1 hour~1.13
AGS (human gastric)10 nM1 hour~1.18
NCI-N87 (human gastric)10 nM1 hour~1.23

Table 2: In Vitro Efficacy of this compound on Epithelial Wound Healing

Cell LineThis compound ConcentrationAssay Duration% Increase in Wound ClosureReference
Caco-210 nM24 hours~20%
Caco-2100 µM24 hours~63%

Table 3: In Vivo Efficacy of this compound on Mucosal Healing

Animal ModelInjury ModelThis compound DosageTreatment DurationOutcomeReference
MouseAcetic acid-induced ischemic ulcer900 µg/kg (i.p.) every 6 hours3 daysSignificant reduction in ulcer area
MouseAspirin-induced gastric injury900 µg/kg (i.p.) every 6 hours4 daysReduced gastric injury score, improved mucosal architecture

Experimental Protocols

Experimental_Workflow Wound_Assay Wound_Assay Data_Quant Data_Quant Wound_Assay->Data_Quant TEER_Assay TEER_Assay TEER_Assay->Data_Quant Perm_Assay Perm_Assay Perm_Assay->Data_Quant Histology Histology Histology->Data_Quant

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the migration of intestinal epithelial cells, a key process in mucosal wound healing.

Materials:

  • Caco-2 cells (or other intestinal epithelial cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Seed Caco-2 cells in 6-well or 12-well plates and grow to confluence.

  • Create a "scratch" in the confluent monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh culture medium containing various concentrations of this compound (e.g., 10 nM - 100 µM) or vehicle control (DMSO). To focus on migration, proliferation can be inhibited with hydroxyurea.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement

TEER measurement is a non-invasive method to quantify the integrity of tight junctions in a cell monolayer, which is a critical aspect of the mucosal barrier.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Complete cell culture medium

  • This compound stock solution

  • PBS (with calcium and magnesium)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer is formed (typically 14-21 days), with differentiated tight junctions.

  • Before measurement, replace the culture medium in both the apical and basolateral compartments with pre-warmed PBS.

  • Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

  • Measure the resistance of a blank insert (containing only PBS) to subtract from the cell monolayer readings.

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring they do not touch the monolayer.

  • Record the resistance (Ω) once the reading stabilizes.

  • To assess the effect of this compound, treat the monolayers with the compound for a desired period before measuring TEER.

  • Calculate the TEER value (Ω·cm²) by subtracting the blank resistance and multiplying by the surface area of the insert.

Protocol 3: FITC-Dextran Permeability Assay

This assay measures the paracellular permeability of the epithelial monolayer by quantifying the passage of a fluorescently labeled, inert molecule (FITC-dextran).

Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • FITC-dextran (e.g., 4 kDa)

  • Phenol red-free culture medium

  • This compound stock solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Culture Caco-2 cells on Transwell® inserts to form a confluent monolayer.

  • Treat the cells with this compound or vehicle control for the desired duration.

  • Wash the monolayers with pre-warmed, phenol red-free medium.

  • Add FITC-dextran solution (e.g., 1 mg/mL in phenol red-free medium) to the apical compartment.

  • Add fresh phenol red-free medium to the basolateral compartment.

  • Incubate the plates at 37°C for a defined period (e.g., 1-4 hours), protected from light.

  • Collect samples from the basolateral compartment at different time points.

  • Measure the fluorescence intensity of the basolateral samples using a fluorometer (excitation ~485 nm, emission ~520 nm).

  • Calculate the apparent permeability coefficient (Papp) to quantify the barrier function.

Protocol 4: In Vivo Murine Model of Mucosal Injury

This protocol describes a general approach for evaluating the efficacy of this compound in promoting mucosal healing in a mouse model of gastric or intestinal injury.

Materials:

  • C57BL/6J mice

  • Inducing agent for injury (e.g., aspirin, indomethacin, or acetic acid)

  • This compound solution for injection (e.g., in saline with DMSO and Tween-80)

  • Vehicle control solution

  • Surgical and necropsy instruments

  • Formalin or other fixatives for histology

  • Microscope

Procedure:

  • Induce mucosal injury in mice according to the chosen model (e.g., oral gavage of NSAIDs or serosal application of acetic acid).

  • Administer this compound (e.g., 900 µg/kg, intraperitoneally, every 6 hours) or vehicle control.

  • Monitor the animals for clinical signs and body weight daily.

  • At the end of the treatment period (e.g., 3-4 days), euthanize the mice and collect the stomach and/or intestines.

  • Measure the ulcerated area in the mucosal tissue.

  • Fix the tissues in formalin for histological processing (e.g., Hematoxylin and Eosin staining).

  • Evaluate the tissue sections for mucosal architecture, inflammation, and other signs of healing.

  • Immunohistochemistry for pFAK can be performed on tissue sections to confirm target engagement in vivo.

Conclusion

This compound serves as a potent and selective activator of FAK, offering a valuable pharmacological tool for investigating the mechanisms of mucosal barrier function and repair. The protocols outlined in this document provide a framework for researchers to study the effects of this compound in both cellular and animal models, contributing to a better understanding of gastrointestinal physiology and the development of novel therapeutic strategies for mucosal injuries.

References

Troubleshooting & Optimization

Improving ZINC40099027 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC40099027, focusing on improving its solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as ZN27, is a novel small molecule that acts as a selective activator of Focal Adhesion Kinase (FAK).[1][2][3] It promotes FAK autophosphorylation, which in turn stimulates cellular migration and wound healing processes.[1][4] This makes it a compound of interest for research into gastrointestinal mucosal injury and repair. This compound has been shown to activate FAK at concentrations as low as 10 nM in cell-based assays.

Q2: What are the known solubility characteristics of this compound?

A2: this compound is a solid compound with limited solubility. It is sparingly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility range of 1-10 mg/mL. For many in vivo applications, the use of DMSO as a solvent has been noted, though this can be associated with toxicity concerns. The challenges with its solubility have led to the development of more water-soluble analogs to facilitate in vivo research.

Q3: Why is improving the solubility of this compound critical for in vivo studies?

A3: Poor aqueous solubility is a significant hurdle for the in vivo application of many promising compounds, including this compound. For oral administration, a drug must dissolve in gastrointestinal fluids to be absorbed into the systemic circulation. For parenteral routes, the compound must be in a soluble form to be administered safely and effectively. Inadequate solubility can lead to low bioavailability, variable drug exposure, and potentially misleading or inconclusive results in preclinical studies.

Troubleshooting Guide: Improving this compound Solubility

This guide provides several strategies to address solubility challenges with this compound for in vivo experiments.

Issue: Precipitation of this compound in Aqueous Buffers

Potential Cause: The hydrophobic nature of this compound leads to poor solubility in aqueous solutions.

Solutions:

  • Co-Solvent Systems: The use of a mixture of solvents can significantly enhance the solubility of poorly soluble compounds. For this compound, formulations combining DMSO with other excipients have been reported.

  • Lipid-Based Formulations: Encapsulating the compound in a lipid-based delivery system can improve its solubility and absorption.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate.

Quantitative Data on Formulation Strategies

For researchers preparing this compound for in vivo administration, the following formulations have been suggested to achieve a clear solution:

ProtocolComponent 1Component 2Component 3Component 4Achieved SolubilityNotes
1 10% DMSO40% PEG3005% Tween-8045% Saline2.5 mg/mL (5.56 mM)Requires sonication to aid dissolution.
2 10% DMSO90% Corn Oil--2.5 mg/mL (5.56 mM)Requires sonication to aid dissolution.

Experimental Protocols

Protocol 1: Co-Solvent Formulation for Intraperitoneal Injection

This protocol is adapted from methodologies used for administering poorly soluble compounds in vivo.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • PEG300, sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, conical tubes

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add the required volume of DMSO to the tube to achieve 10% of the final volume.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add the required volume of PEG300 (40% of the final volume) and mix thoroughly.

  • Add the required volume of Tween-80 (5% of the final volume) and mix thoroughly.

  • Finally, add the required volume of saline (45% of the final volume) and mix until a clear solution is obtained.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Visually inspect the solution for any particulates before administration.

Visualizations

Signaling Pathway of this compound

FAK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm This compound This compound FAK_inactive FAK (Inactive) This compound->FAK_inactive Binds & Activates FAK_active FAK (Active) pY397 FAK_inactive->FAK_active Autophosphorylation Cell_Migration Cell Migration & Wound Healing FAK_active->Cell_Migration Promotes

Caption: this compound activates FAK, leading to cell migration.

Experimental Workflow for Improving Solubility

Solubility_Workflow Start Start: Poorly Soluble This compound Assess_Solubility Assess Solubility in Aqueous Buffer Start->Assess_Solubility Precipitation Precipitation Occurs? Assess_Solubility->Precipitation Co_Solvent Prepare Co-Solvent Formulation Precipitation->Co_Solvent Yes Lipid_Formulation Prepare Lipid-Based Formulation Precipitation->Lipid_Formulation Yes Particle_Reduction Perform Particle Size Reduction Precipitation->Particle_Reduction Yes No_Precipitation Proceed with In Vivo Study Precipitation->No_Precipitation No Test_Formulation Test Formulation for Clarity and Stability Co_Solvent->Test_Formulation Lipid_Formulation->Test_Formulation Particle_Reduction->Test_Formulation Proceed Proceed with In Vivo Study Test_Formulation->Proceed

Caption: Workflow for addressing this compound solubility issues.

References

ZINC40099027 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of ZINC40099027 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific small molecule activator of Focal Adhesion Kinase (FAK).[1][2] It functions by directly stimulating the autophosphorylation of FAK at Tyrosine-397, a key step in its activation.[1][3] This activation occurs without significantly affecting the activity of closely related kinases like Pyk2 or Src, highlighting its specificity.[4] Activated FAK plays a crucial role in cell migration, adhesion, and proliferation, and this compound has been shown to promote intestinal epithelial wound closure in vitro and in vivo.

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent results are a common sign of compound instability in cell culture media. The stability of this compound can be affected by several factors, leading to a decreased effective concentration over the course of an experiment. This can manifest as poor reproducibility between experiments or even across different wells of the same plate. We recommend performing a stability assessment to confirm if degradation or precipitation is occurring under your specific experimental conditions.

Q3: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the cause?

A3: Precipitation is a common issue for hydrophobic compounds like this compound, which is typically dissolved in a non-aqueous solvent like DMSO. The primary causes for precipitation are:

  • "Solvent Shock": This occurs when a concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, causing the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its aqueous solubility limit.

  • Media Components: Interactions with components in the media, especially proteins in fetal bovine serum (FBS), can sometimes lead to precipitation.

Q4: What factors can cause chemical degradation of this compound in my cell culture setup?

A4: Several factors can contribute to the chemical degradation of small molecules in cell culture media:

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can promote the hydrolysis of susceptible chemical bonds.

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound. Furthermore, cells themselves can metabolize the compound.

  • Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Some compounds are photosensitive and can degrade when exposed to light. It is good practice to protect stock solutions and experimental plates from prolonged light exposure.

Q5: How should I properly prepare and store this compound stock solutions?

A5: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Solvent: Prepare stock solutions in high-purity, anhydrous DMSO. A concentration of 10 mM is commonly used.

  • Storage: Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).

  • Preparation: Before use, thaw the stock solution and ensure the compound is fully redissolved, gently warming or vortexing if necessary.

Q6: What is the recommended maximum concentration of DMSO to use in cell culture experiments?

A6: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of 0.5% is generally considered safe for most cell lines, but it is highly recommended to keep it below 0.1% if possible. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Precipitation Observed in Cell Culture Medium

This guide will help you diagnose and resolve issues related to the precipitation of this compound upon its addition to cell culture media.

G start Precipitation Observed check_stock Is the DMSO stock clear and fully dissolved? start->check_stock remake_stock ACTION: Prepare fresh stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution How was the stock diluted in media? check_stock->check_dilution Yes remake_stock->check_dilution direct_dilution Directly into final volume check_dilution->direct_dilution stepwise_dilution Stepwise dilution check_dilution->stepwise_dilution solvent_shock LIKELY CAUSE: 'Solvent Shock' direct_dilution->solvent_shock check_concentration Is precipitation still observed? stepwise_dilution->check_concentration try_stepwise ACTION: Use a stepwise dilution protocol. (See Protocol Section) solvent_shock->try_stepwise try_stepwise->check_concentration exceeds_solubility LIKELY CAUSE: Final concentration exceeds aqueous solubility limit. check_concentration->exceeds_solubility Yes success Problem Resolved check_concentration->success No determine_solubility ACTION: Determine max soluble concentration. Perform serial dilution test. exceeds_solubility->determine_solubility determine_solubility->success

Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Activity or Suspected Degradation

Use this guide if you suspect this compound is losing activity over the duration of your experiment.

Potential Cause Recommended Action & Rationale
Chemical Degradation Action: Perform a time-course stability study using HPLC-MS (see Protocol 1).Rationale: This will directly quantify the amount of intact this compound remaining in your specific media over time, confirming if chemical degradation is occurring.
Enzymatic Degradation (Serum/Cells) Action: Compare the stability of this compound in serum-free vs. serum-containing media. Also, compare stability in media incubated with and without cells.Rationale: This helps to isolate the source of degradation. If the compound is stable in serum-free media but not in complete media, serum enzymes are likely responsible.
Sub-optimal Preparation Action: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the diluted compound sits at 37°C before being added to cells.Rationale: This minimizes the opportunity for degradation to occur before the experiment begins.
Loss of Biological Activity Action: Perform a functional stability assay (see Protocol 2).Rationale: This complementary approach confirms whether the loss of chemical integrity (measured by HPLC-MS) corresponds to a loss of biological function (ability to activate FAK).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₃H₂₅F₃N₃O₃
Molecular Weight 449.47 g/mol
Mechanism of Action FAK Activator
Solubility 10 mM in DMSO
Storage (Solid) -20°C (12 Months)
Storage (in DMSO) -80°C (6 Months)
Table 2: Example Stability Data for this compound in Cell Culture Media at 37°C

This table presents hypothetical data from an HPLC-MS stability study to illustrate how results can be summarized.

Incubation Time (Hours)% Remaining (DMEM + 10% FBS)% Remaining (Serum-Free DMEM)
0 100.0%100.0%
4 91.5%98.2%
8 82.3%96.5%
24 58.1%92.4%
48 33.7%85.6%

Experimental Protocols

Protocol 1: Quantitative Stability Assessment using HPLC-MS

This protocol describes a definitive method to quantify the chemical stability of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample dilution)

  • HPLC-MS system

Methodology:

  • Preparation: Spike this compound from the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Vortex gently to mix.

  • Timepoint T=0: Immediately after mixing, remove an aliquot (e.g., 100 µL) and add it to a tube containing a quenching solution, such as 300 µL of cold ACN. This stops any further degradation and precipitates media proteins. This is your T=0 sample.

  • Incubation: Place the container with the remaining medium in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots and process them in the same way as the T=0 sample.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant to a clean vial or HPLC plate for analysis.

  • HPLC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the peak area of the parent this compound molecule.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.

G prep_stock Prepare 10mM Stock in DMSO spike_media Spike this compound into pre-warmed (37°C) media prep_stock->spike_media sample_t0 Immediately collect T=0 sample (Quench in cold Acetonitrile) spike_media->sample_t0 incubate Incubate media at 37°C / 5% CO₂ spike_media->incubate sample_tx Collect aliquots at various time points (e.g., 2, 4, 8, 24h) incubate->sample_tx process Centrifuge samples to pellet precipitated proteins sample_tx->process transfer Transfer supernatant to HPLC vials process->transfer analyze Analyze by LC-MS transfer->analyze calculate Calculate % remaining vs. T=0 sample analyze->calculate

Caption: Experimental workflow for HPLC-MS stability assessment.
Protocol 2: Functional Assessment of this compound Stability

This protocol uses a cell-based assay to determine if this compound loses its biological activity after incubation in media.

Materials:

  • Cells responsive to FAK activation (e.g., Caco-2 intestinal epithelial cells)

  • This compound stock solution

  • Cell culture medium

  • Reagents for Western blotting, including primary antibodies for phospho-FAK (Tyr397) and total FAK.

Methodology:

  • Compound Pre-incubation: Prepare solutions of this compound at the desired final concentration in cell culture medium. Create separate solutions for each time point and incubate them at 37°C for different durations (e.g., 0, 4, 8, 24 hours).

  • Cell Preparation: Seed cells in a multi-well plate and culture them until they reach the desired confluency. Serum-starve the cells for a few hours before treatment, if required, to reduce basal FAK phosphorylation.

  • Cell Treatment: After the pre-incubation period, remove the old medium from the cells and add the medium containing the pre-incubated this compound. Incubate for a short duration sufficient to induce FAK phosphorylation (e.g., 1 hour).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Western Blotting: Quantify protein concentration, resolve the lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-FAK (Tyr397) and total FAK.

  • Data Analysis: Quantify the band intensities for phospho-FAK and normalize them to total FAK. Compare the level of FAK phosphorylation induced by the compound pre-incubated for different durations. A decrease in the phospho-FAK signal at later time points indicates a loss of functional activity.

Signaling Pathway Visualization

This compound acts as a direct activator of FAK, a critical node in intracellular signaling.

G zn27 This compound fak FAK (Focal Adhesion Kinase) zn27->fak allosterically activates p_fak p-FAK (Tyr397) (Active) fak->p_fak autophosphorylation downstream Downstream Signaling (e.g., Src, Paxillin, MLC2) p_fak->downstream activates response Cellular Responses (Migration, Adhesion) downstream->response promotes

Caption: Simplified signaling pathway for this compound-mediated FAK activation.

References

Technical Support Center: ZINC40099027 & Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZINC40099027 in wound healing assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in wound healing?

A1: this compound is a small molecule that selectively activates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell migration.[1][2] It functions by allosterically interacting with the FAK kinase domain, which enhances its enzymatic activity and leads to increased phosphorylation at tyrosine residue 397 (Tyr-397).[3][4] This activation of FAK promotes the migration of epithelial cells, which is a key process in the closure of wounds. Importantly, this compound stimulates wound closure by enhancing cell migration rather than cell proliferation.

Q2: What is the optimal concentration of this compound to use in a wound healing assay?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown effective concentrations for stimulating FAK phosphorylation and wound closure in various cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Table 1: Reported Effective Concentrations of this compound in In Vitro Assays

Cell LineEffective Concentration RangeObserved EffectReference
Caco-210 nM - 1000 nMDose-dependent increase in FAK phosphorylation.
Caco-210 nMAcceleration of wound closure.
RGM110 nMStimulation of FAK activation and wound closure.
AGS10 nMStimulation of FAK activation and wound closure.
NCI-N8710 nMStimulation of FAK activation and wound closure.

Q3: How specific is this compound for FAK?

A3: this compound has been shown to be a selective activator of FAK. Studies have demonstrated that it promotes FAK phosphorylation without activating its paralog Pyk2 or another key non-receptor kinase, Src. This specificity makes it a valuable tool for studying FAK-mediated signaling pathways in wound healing.

Q4: Can this compound be used in combination with other compounds?

A4: Yes, for instance, in studies of ongoing aspirin-associated gastric injury, the combination of this compound and omeprazole showed a better therapeutic effect than either molecule alone. When planning combination experiments, it is essential to include appropriate vehicle controls for all compounds.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in wound healing (scratch) assays.

Issue 1: High variability in wound closure rates between replicates treated with this compound.

  • Possible Cause 1: Inconsistent Scratching Technique. The width and depth of the scratch can significantly impact the rate of wound closure.

    • Solution: Use a consistent method for creating the scratch. Employ a p200 pipette tip or a specialized scratch assay tool to create a uniform gap in the cell monolayer. Apply consistent pressure and angle for every scratch.

  • Possible Cause 2: Non-confluent or Over-confluent Cell Monolayer. A non-uniform cell layer will lead to irregular cell migration. Over-confluent monolayers can peel upon scratching, leading to inaccurate wound area measurements.

    • Solution: Ensure the cell monolayer is 100% confluent before making the scratch. Monitor cell growth closely and seed cells at an appropriate density to achieve confluency at the desired time. Avoid letting the cells become over-confluent.

  • Possible Cause 3: Inconsistent Imaging. Capturing different areas of the wound at each time point will introduce significant variability.

    • Solution: Mark the underside of the plate or use stage coordinates to ensure you are imaging the exact same field of view at each time point.

Issue 2: No significant difference in wound closure between control and this compound-treated cells.

  • Possible Cause 1: Sub-optimal Concentration of this compound. The concentration of this compound may be too low to elicit a migratory response in your specific cell type.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cells.

  • Possible Cause 2: Cell Proliferation is Masking Migration. If the assay duration is long, cell proliferation can contribute to wound closure, potentially masking the specific pro-migratory effects of this compound.

    • Solution: To isolate the effect on cell migration, consider inhibiting proliferation using a mitotic inhibitor like Mitomycin C or hydroxyurea. Alternatively, use serum-free or low-serum media during the wound healing assay.

  • Possible Cause 3: Issues with this compound Stock Solution. The compound may have degraded or been improperly stored.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them under the recommended conditions. Include a positive control for cell migration (e.g., a known growth factor) to ensure the cells are capable of responding.

Issue 3: Cells are detaching from the plate during the assay.

  • Possible Cause 1: Aggressive Scratching. Applying too much force during the scratch can damage the extracellular matrix and cause the cell monolayer to peel.

    • Solution: Be gentle when creating the scratch. The goal is to remove the cells in a defined area, not to scrape the bottom of the well.

  • Possible Cause 2: Poor Cell Adhesion. Some cell lines have inherently weaker adhesion.

    • Solution: Consider coating the culture plates with an appropriate extracellular matrix protein (e.g., collagen I, fibronectin) to improve cell attachment.

Experimental Protocols

Protocol 1: In Vitro Wound Healing (Scratch) Assay

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the cells until they reach 100% confluency.

  • (Optional) Proliferation Inhibition: If desired, pre-treat the cells with a mitotic inhibitor (e.g., 5 mM hydroxyurea) for a specified time before scratching.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., 0.05% DMSO) to the respective wells.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a light microscope with a camera. Mark the position of the images.

  • Incubation: Return the plate to the incubator and culture for the desired time period (e.g., 24 hours).

  • Imaging (End Point): At the end of the incubation period, capture images of the same marked areas of the scratch.

  • Analysis: Measure the width or area of the scratch at time 0 and the end point using image analysis software such as ImageJ. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100.

Visualizations

ZINC40099027_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound FAK FAK (Inactive) This compound->FAK Allosteric Activation pFAK pFAK (Active) (Tyr-397) FAK->pFAK Phosphorylation Paxillin Paxillin pFAK->Paxillin Activates ERK ERK1/2 pFAK->ERK Activates Migration Cell Migration & Wound Healing Paxillin->Migration ERK->Migration Wound_Healing_Assay_Workflow start Start seed Seed cells in a 24-well plate start->seed confluency Incubate to 100% confluency seed->confluency scratch Create a scratch with a p200 tip confluency->scratch wash Wash with PBS to remove debris scratch->wash treat Add medium with this compound or vehicle control wash->treat image0 Image scratch (Time = 0) treat->image0 incubate Incubate for 24 hours image0->incubate image24 Image same scratch location (Time = 24h) incubate->image24 analyze Measure wound area & calculate closure image24->analyze end End analyze->end

References

Technical Support Center: Off-Target Effects of ZINC40099027

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of ZINC40099027, a known Focal Adhesion Kinase (FAK) activator, particularly at high concentrations.

Disclaimer

Information regarding the specific off-target profile of this compound at high concentrations is not extensively available in the public domain. The available literature consistently highlights its selectivity as a FAK activator.[1][2][3][4][5] This guide, therefore, provides a comprehensive framework of best practices and established methodologies for researchers to characterize potential off-target effects for this compound or any novel compound. The principles, protocols, and troubleshooting guides presented are broadly applicable and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule identified as a specific and potent activator of Focal Adhesion Kinase (FAK). It functions by allosterically interacting with the FAK kinase domain, leading to an increase in its maximal activity (Vmax). Its primary intended effect is the activation of FAK signaling, which plays a crucial role in cell migration, adhesion, and wound healing.

Q2: Why is it important to investigate off-target effects of this compound, especially at high concentrations?

A2: While this compound is reported to be a selective FAK activator, using any small molecule at high concentrations increases the likelihood of it binding to unintended biological molecules (off-targets). These off-target interactions can lead to a variety of issues in experimental settings, including:

  • Confounding Experimental Results: Unintended effects can mask or alter the true on-target phenotype, leading to misinterpretation of the compound's mechanism of action.

  • Cellular Toxicity: Off-target binding can trigger cytotoxic pathways unrelated to the intended FAK activation.

  • Activation of Unrelated Signaling Pathways: Binding to other kinases or proteins can initiate signaling cascades that are not part of the intended FAK pathway.

  • Translational Challenges: In a therapeutic context, off-target effects are a primary cause of adverse drug reactions and toxicity, which can lead to the failure of drug candidates in later stages of development.

Q3: What are the first steps to assess the potential for off-target effects with this compound?

A3: A critical first step is to establish a clear concentration-response relationship for both the on-target effect (FAK activation) and any observed adverse effects, such as cytotoxicity. This involves:

  • On-Target Potency Determination: Perform a dose-response experiment to determine the EC50 (effective concentration for 50% of maximal response) for FAK activation. This can be measured by assessing the phosphorylation of FAK at Tyr-397.

  • Cytotoxicity Profiling: In parallel, conduct a cytotoxicity assay (e.g., MTT, CellTiter-Glo) across a broad range of this compound concentrations in your cell model of interest.

  • Therapeutic Window Assessment: Compare the on-target EC50 with the concentration at which cytotoxicity is observed. A large margin between these two values suggests a favorable therapeutic window. If these concentrations are close, it may indicate that the observed phenotype is influenced by off-target effects.

Q4: How can I determine if an observed phenotype is a result of on-target FAK activation or an off-target effect?

A4: Target validation experiments are crucial. A robust method is to use a genetic approach:

  • FAK Knockdown/Knockout: Test the effect of this compound in a cell line where FAK has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the phenotype of interest is still observed in the absence of FAK, it is likely due to an off-target effect.

  • Rescue Experiments: In a FAK-null cell line, re-introduce wild-type FAK. The on-target phenotype should be rescued.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Suggested Solution
High cytotoxicity is observed at concentrations required for FAK activation. The compound may have low selectivity and be engaging with essential cellular proteins.1. Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that this compound may be binding to. 2. Conduct a Proteome-Wide Thermal Shift Assay (CETSA): This can identify non-kinase off-targets. 3. Lower the Concentration: If possible, use the lowest effective concentration of this compound.
The observed cellular phenotype does not align with the known functions of FAK. The phenotype may be driven by an off-target effect.1. Genetic Target Validation: Use FAK knockdown or knockout cells to confirm if the phenotype is FAK-dependent. 2. Use a Structurally Unrelated FAK Activator: If another FAK activator with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
Results from in vitro assays (e.g., purified FAK) do not correlate with cell-based assay results. 1. Cellular Context: The cellular environment (e.g., protein-protein interactions, post-translational modifications) can influence compound activity. 2. Metabolism: The compound may be metabolized by the cells into an active or inactive form.1. Perform Cellular Target Engagement Assays: Use techniques like CETSA to confirm that this compound is engaging FAK within the cell. 2. Metabolite Profiling: Analyze cell lysates to identify any potential metabolites of this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the off-target effects of this compound.

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a high concentration (e.g., 1 µM or 10 µM) is typically used to maximize the chances of detecting off-target interactions.

  • Kinase Panel: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology, Carna Biosciences) that offers a panel of hundreds of purified human kinases.

  • Binding or Activity Assay: The service will typically perform either:

    • Competition Binding Assay: this compound competes with a labeled, broad-spectrum kinase inhibitor for binding to each kinase in the panel. The amount of displacement is quantified.

    • Kinase Activity Assay: The ability of this compound to inhibit the catalytic activity of each kinase is measured, typically by quantifying the phosphorylation of a substrate.

  • Data Analysis: The results are usually provided as a percentage of inhibition or percentage of binding relative to a control. A "hit" is defined as a kinase that is inhibited or bound above a certain threshold (e.g., >50% inhibition at 1 µM). For significant hits, follow-up dose-response experiments should be performed to determine the IC50 or Kd values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct protein targets of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are generally more thermally stable.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection and Quantification:

    • Western Blotting (for specific targets): If you have a hypothesis about a specific off-target, you can use Western blotting to detect the amount of that protein remaining in the soluble fraction at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

    • Mass Spectrometry (for proteome-wide analysis): For an unbiased approach, the soluble protein fractions from each temperature point can be analyzed by quantitative mass spectrometry to identify all proteins that are stabilized by this compound.

Data Presentation

The following tables represent hypothetical data that could be generated from the suggested experiments.

Table 1: Hypothetical Kinome Profiling Results for this compound at 10 µM

Kinase% Inhibition at 10 µMOn-Target/Off-TargetNotes
FAK N/A (Activator) On-Target Primary target
PYK2< 5%Off-TargetHigh selectivity over FAK paralog
SRC< 5%Off-TargetHigh selectivity
Kinase X78%Potential Off-TargetFollow up with IC50 determination
Kinase Y62%Potential Off-TargetFollow up with IC50 determination
Kinase Z15%Off-TargetLikely not physiologically relevant

Table 2: Hypothetical IC50 Values for Off-Target Kinases

CompoundFAK (EC50, Activation)Kinase X (IC50, Inhibition)Kinase Y (IC50, Inhibition)
This compound 50 nM8.5 µM12.2 µM

Visualizations

Signaling Pathway and Experimental Workflows

FAK_Signaling_Pathway FAK Signaling Pathway This compound This compound FAK FAK This compound->FAK activates paxillin paxillin FAK->paxillin phosphorylates ERK1_2 ERK1/2 FAK->ERK1_2 activates Cell_Migration Cell Migration & Wound Healing paxillin->Cell_Migration ERK1_2->Cell_Migration Off_Target_Workflow Experimental Workflow for Off-Target Identification cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Validation Kinome_Screen Kinome-Wide Screen (>400 Kinases) IC50_Determination IC50 Determination for Hits Kinome_Screen->IC50_Determination Identifies Hits Off_Target_Profile Comprehensive Off-Target Profile IC50_Determination->Off_Target_Profile CETSA_MS CETSA with Mass Spec Genetic_Validation FAK Knockout/Knockdown CETSA_MS->Genetic_Validation Identifies Cellular Targets Genetic_Validation->Off_Target_Profile This compound This compound This compound->Kinome_Screen This compound->CETSA_MS Troubleshooting_Logic Troubleshooting Logic for Unexpected Phenotypes Start Unexpected Phenotype Observed Perform_KO_Experiment Perform FAK Knockout/Knockdown Experiment Start->Perform_KO_Experiment Is_Phenotype_FAK_Dependent Is Phenotype FAK-Dependent? On_Target Likely On-Target Effect Is_Phenotype_FAK_Dependent->On_Target Yes Off_Target Likely Off-Target Effect Is_Phenotype_FAK_Dependent->Off_Target No Identify_Off_Targets Perform Kinome Screen or CETSA-MS Off_Target->Identify_Off_Targets Perform_KO_Experiment->Is_Phenotype_FAK_Dependent

References

Technical Support Center: Addressing ZINC40099027 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity when using ZINC40099027 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our long-term experiments. Is this a known issue?

A1: This is an important observation. However, current published literature suggests that this compound, a selective Focal Adhesion Kinase (FAK) activator, does not exhibit cytotoxic effects at concentrations typically used to elicit its biological activity (e.g., 10 nM).[1][2][3] In fact, studies have specifically assessed for cytotoxicity and found none at effective concentrations.[1][2] Therefore, the cytotoxicity you are observing may stem from experimental parameters specific to your long-term setup rather than being an inherent property of the compound at its intended concentration. This guide is designed to help you troubleshoot and identify the source of the unexpected cytotoxicity.

Q2: What are the common causes of unexpected cytotoxicity in long-term cell culture experiments?

A2: Several factors in a long-term experimental setup can lead to cytotoxicity that might be mistakenly attributed to the test compound:

  • Solvent Toxicity : The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations, especially with repeated dosing over a long period.

  • Compound Instability or Degradation : Over time in culture media at 37°C, the compound may degrade into cytotoxic byproducts.

  • High Compound Concentration : While effective concentrations are reported to be non-toxic, excessively high concentrations may induce off-target effects and cytotoxicity.

  • Compound Precipitation : Poor solubility at the concentration used can lead to the formation of precipitates, which can cause physical stress and cell death.

  • Media and Serum Effects : The compound may interact with components in the culture medium or serum, leading to the formation of toxic complexes or reducing the availability of essential nutrients.

  • Cell Line Sensitivity : Your specific cell line may have a unique sensitivity to FAK activation or the compound itself that has not been previously reported.

  • Contamination : Low-level, chronic bacterial, fungal, or mycoplasma contamination can stress cells and make them more susceptible to any experimental treatment.

Q3: How can we differentiate between a cytotoxic and a cytostatic effect of this compound?

A3: It is crucial to determine whether this compound is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect). A standard cytotoxicity assay, like an MTT or LDH assay, measures cell viability or death at a specific endpoint. To distinguish between these effects, you can perform cell counting at different time points throughout the experiment. A cytostatic effect will result in a plateau of the cell number, while a cytotoxic effect will lead to a decrease in the number of viable cells compared to the initial seeding density. Assays that can differentiate between modes of cell death, such as Annexin V/Propidium Iodide staining, can also provide insight into whether cells are undergoing apoptosis or necrosis.

Troubleshooting Guide for Unexpected this compound Cytotoxicity

This guide provides a systematic approach to identifying the source of cytotoxicity in your long-term experiments.

Step 1: Verify Experimental Controls

Your first step should be to meticulously check your experimental controls.

  • Vehicle Control : Run a vehicle (e.g., DMSO) control at the highest concentration used in your this compound-treated wells. This will help you determine if the solvent is the source of the cytotoxicity.

  • Untreated Control : Ensure your untreated cells are healthy and proliferating as expected over the course of the experiment.

  • Positive Control : Include a known cytotoxic agent to ensure your cytotoxicity assay is working correctly.

Step 2: Re-evaluate Compound Concentration and Preparation
  • Dose-Response Curve : If you haven't already, perform a dose-response experiment with a wide range of this compound concentrations, starting from the low nanomolar range (e.g., 1 nM, 10 nM, 100 nM) up to higher concentrations. This will help you determine the threshold for any potential cytotoxic effects.

  • Solubility Check : Visually inspect your culture wells under a microscope for any signs of compound precipitation. Also, check the solubility of this compound in your specific cell culture medium.

  • Fresh Preparations : Prepare fresh dilutions of this compound from a frozen stock for each media change to avoid issues with compound degradation.

Step 3: Assess Experimental Conditions
  • Frequency of Media Changes : In long-term experiments, toxic metabolites can accumulate in the culture medium. Increasing the frequency of media changes may help mitigate this.

  • Serum Concentration : The presence of serum proteins can sometimes bind to a compound and affect its activity or toxicity. Consider if the serum concentration in your long-term culture is appropriate.

  • Mycoplasma Testing : Regularly test your cell cultures for mycoplasma contamination, as this can be a hidden source of cellular stress.

The following workflow can guide your troubleshooting process:

G start Start: Unexpected Cytotoxicity Observed check_controls Step 1: Verify Experimental Controls - Vehicle Control (DMSO) - Untreated Control - Positive Control start->check_controls is_vehicle_toxic Is Vehicle Control Toxic? check_controls->is_vehicle_toxic lower_dmso Action: Lower final DMSO concentration. Prepare higher stock concentration. is_vehicle_toxic->lower_dmso Yes check_compound Step 2: Re-evaluate Compound - Perform Dose-Response Curve - Check for Precipitation - Use Fresh Dilutions is_vehicle_toxic->check_compound No lower_dmso->check_compound is_precipitate Is Precipitation Observed? check_compound->is_precipitate is_dose_dependent Is Cytotoxicity Dose-Dependent? high_conc_issue Conclusion: Cytotoxicity likely due to high concentration of this compound. Use lower, effective concentrations. is_dose_dependent->high_conc_issue Yes check_conditions Step 3: Assess Experimental Conditions - Frequency of Media Changes - Serum Concentration - Mycoplasma Testing is_dose_dependent->check_conditions No end_compound Conclusion: Cytotoxicity may be a true, cell-type specific effect of this compound. high_conc_issue->end_compound end_artifact Conclusion: Cytotoxicity is likely an artifact of the experimental conditions. check_conditions->end_artifact is_precipitate->is_dose_dependent No improve_solubility Action: Improve Solubility - Lower concentration - Use solubilizing agents (test vehicle first) is_precipitate->improve_solubility Yes improve_solubility->check_compound

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Data Presentation

Table 1: Reported Effective Concentrations of this compound
Cell Line/ModelEffective ConcentrationObserved EffectCytotoxicity NotedReference
Caco-210 nM - 1000 nMPromotes FAK phosphorylationNo
Caco-210 nMAccelerates wound closureNo
Rat and Human Gastric Cells10 nMStimulated FAK activation and wound closureNo
In Vivo (Mouse)900 µg/kgPromotes intestinal mucosal healingNo significant effect on kidney or liver morphology
Table 2: Sample Data Collection for Dose-Response Cytotoxicity Assay
This compound Conc.Vehicle Control (% Viability)Test Article (% Viability)Standard DeviationNotes (e.g., precipitation)
0 nM (Vehicle)100%N/A
1 nM
10 nM
100 nM
1 µM
10 µM
100 µM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Include vehicle controls. Replace the existing medium with the medium containing the test compound or vehicle.

  • Incubation : Incubate the plate for your desired long-term treatment period, ensuring to perform media changes with freshly prepared compound at your determined frequency.

  • MTT Addition : At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a marker of cytotoxicity.

Methodology:

  • Follow Steps 1-3 from the MTT Assay Protocol.

  • Supernatant Collection : After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction : Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation : Incubate for the time specified in the kit's instructions, protected from light.

  • Measurement : Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation : Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualization of Signaling Pathway

This compound is known to be a direct activator of Focal Adhesion Kinase (FAK). This activation is a key step in signaling pathways that promote cell migration and survival, which are important for processes like wound healing.

G cluster_downstream Downstream Signaling This compound This compound FK FK This compound->FK Direct Activation FAK FAK (Focal Adhesion Kinase) paxillin Paxillin FAK->paxillin Phosphorylation ERK ERK1/2 FAK->ERK Activation migration Cell Migration & Wound Healing paxillin->migration ERK->migration survival Cell Survival ERK->survival

Caption: Known signaling pathway of this compound.

References

ZINC40099027 Vehicle Control for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) for the effective use of the vehicle control for ZINC40099027 in in vivo experiments. This compound is a selective Focal Adhesion Kinase (FAK) activator that promotes FAK phosphorylation and is instrumental in research related to gastrointestinal mucosal injury.[1] Proper vehicle control is critical for interpreting the specific effects of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments using the this compound vehicle.

Issue Potential Cause Recommended Solution
Unexpected mortality or severe adverse reactions in the vehicle control group. High concentration of DMSO can lead to toxic effects, including intravascular hemolysis, renal tubulonephritis, and hepatic necrosis with repeated doses.[2] The combination of solvents may also contribute to toxicity.- Ensure the final DMSO concentration in the vehicle preparation is no more than 10%. - Prepare the vehicle solution fresh on the day of use.[1] - Consider a pilot study with the vehicle alone to assess tolerability in your specific animal model and strain. - If adverse effects persist, consider alternative solvent combinations with lower DMSO content, if the solubility of this compound allows.[2]
Precipitation or phase separation of the vehicle solution. The components of the vehicle (DMSO, PEG300, Tween-80, Saline) may not be fully miscible if not prepared correctly. Temperature fluctuations can also affect solubility.- Add each solvent one by one in the correct order and ensure thorough mixing at each step.[1] - Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs. - Store the prepared solution at a stable temperature and visually inspect for any precipitation before each administration.
High variability in baseline measurements within the vehicle control group. Inconsistent preparation or administration of the vehicle can lead to variability. The inherent biological activity of DMSO, such as its anti-inflammatory properties, can also contribute to varied responses.- Standardize the vehicle preparation protocol and ensure all technicians follow the exact same procedure. - Use precise and calibrated equipment for all measurements and administrations. - Ensure consistent administration technique (e.g., injection speed, depth) across all animals. - Increase the number of animals in the control group to improve statistical power and account for variability.
The vehicle control group shows a biological effect (e.g., reduced inflammation). DMSO is not an inert vehicle and is known to have biological effects, including anti-inflammatory and analgesic properties.- This is an expected phenomenon. The purpose of the vehicle control is to account for these effects. - The true effect of this compound is the difference observed between the this compound-treated group and the vehicle control group, not between the treated group and a naive (untreated) group. - It is advisable to include an untreated control group in initial studies to understand the baseline and the full effect of the vehicle itself.

Frequently Asked Questions (FAQs)

1. What is the standard vehicle formulation for this compound in in vivo studies?

The recommended vehicle for this compound consists of a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

2. Why is a vehicle control necessary when studying this compound?

A vehicle control is essential to differentiate the pharmacological effects of this compound from any biological effects caused by the solvent mixture itself. Since the vehicle contains DMSO, which has known biological activities, the vehicle control group provides the proper baseline for comparison.

3. What are the known biological effects of the vehicle components, particularly DMSO?

Dimethyl sulfoxide (DMSO) is not biologically inert. It possesses anti-inflammatory, analgesic, and diuretic properties. It can also impact platelet aggregation and provoke histamine release. These effects must be accounted for by comparing the this compound-treated group directly with the vehicle-treated control group.

4. How should the vehicle solution be prepared?

To prepare a 1 mL working solution as an example, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of Saline to reach the final volume of 1 mL. It is recommended to prepare the solution fresh on the day of the experiment.

5. What is the recommended administration route and dosage for the vehicle control?

The vehicle control should be administered in the same manner, volume, and frequency as the this compound treatment. For this compound, a common protocol is intraperitoneal injection once every 6 hours for 3 days.

6. Can I use a different vehicle formulation?

While the recommended formulation is based on successful published studies, adjustments may be necessary based on the specific experimental requirements or observed adverse effects. However, any new vehicle formulation should be thoroughly validated for its solubility of this compound and its own biological effects in a pilot study.

Experimental Protocols

Preparation of this compound Vehicle

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • In a sterile microcentrifuge tube, add the required volume of DMSO (10% of the final volume).

  • Add PEG300 (40% of the final volume) to the DMSO and vortex thoroughly to mix.

  • Add Tween-80 (5% of the final volume) to the mixture and vortex again until the solution is homogeneous.

  • Add Saline (45% of the final volume) to the mixture and vortex for a final time to ensure a clear, homogeneous solution.

  • If any precipitation or phase separation is observed, gently warm the solution and/or sonicate until it becomes clear.

  • Prepare the vehicle solution fresh before each experiment.

In Vivo Administration Protocol in a Mouse Ulcer Model

This protocol is based on studies investigating the effect of this compound on intestinal ulcer healing in mice.

Animal Model: C57BL/6J mice (8-10 weeks old, both male and female).

Groups:

  • Vehicle Control Group: Receives the vehicle solution.

  • This compound Treatment Group: Receives this compound dissolved in the vehicle.

Procedure:

  • Induce small intestine injury in mice (e.g., using Indomethacin or Acetic acid as described in the literature).

  • Administer the vehicle control or this compound solution via intraperitoneal injection at a volume appropriate for the mouse's weight. The dosage for this compound is typically 900 µg/kg.

  • Repeat the administration every 6 hours for a duration of 3 days.

  • Monitor the animals for any adverse effects throughout the experiment.

  • At the end of the treatment period, euthanize the animals and collect tissues for analysis (e.g., measurement of ulcer area, immunohistochemistry for phosphorylated FAK).

Data Presentation

Quantitative Effects of this compound in a Mouse Model of Intestinal Injury

The following table summarizes the quantitative outcomes from a study using this compound in an Indomethacin-induced small intestine injury model in mice.

Parameter Vehicle Control (DMSO) This compound (900 µg/kg) Reference
Total Ulcer Area Larger ulcer areaReduced total ulcer area
Wound Closure Percentage Lower percentageMarkedly higher percentage
Phosphorylated FAK Immunoreactivity Lower immunoreactivityHigher immunoreactivity

Visualizations

Signaling Pathway of this compound

ZINC40099027_Pathway This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK activates pFAK Phosphorylated FAK (Active) FAK->pFAK phosphorylation Downstream Downstream Signaling (e.g., Paxillin, ERK1/2) pFAK->Downstream activates Healing Intestinal Mucosal Wound Healing Downstream->Healing promotes

Caption: this compound directly activates FAK, initiating a signaling cascade that promotes wound healing.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Vehicle Prepare Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Administration Administer Vehicle or this compound (i.p., every 6h for 3 days) Prep_Vehicle->Administration Prep_ZINC Prepare this compound Solution Prep_ZINC->Administration Induce_Injury Induce Intestinal Injury in Mice Group_Assignment Randomly Assign to Control and Treatment Groups Induce_Injury->Group_Assignment Group_Assignment->Administration Tissue_Collection Euthanize and Collect Tissues Administration->Tissue_Collection Data_Analysis Measure Ulcer Area & Perform Immunohistochemistry Tissue_Collection->Data_Analysis Interpretation Compare Treatment vs. Vehicle Control Data_Analysis->Interpretation

Caption: A typical workflow for an in vivo experiment investigating the effects of this compound.

References

How to dissolve ZINC40099027 in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving ZINC40099027 in DMSO to prepare stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is up to 100 mg/mL, which is equivalent to 222.48 mM.[1] Some suppliers also provide pre-made 10 mM solutions in DMSO.[2][3]

Q3: Are there any special considerations when using DMSO to dissolve this compound?

A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The water content in DMSO can significantly impact the solubility of this compound. Therefore, it is crucial to use newly opened or anhydrous DMSO for the best results.[1]

Q4: What should I do if the compound doesn't dissolve completely or precipitates out of solution?

A4: If you encounter dissolution issues, gentle heating and/or sonication can be used to aid the process.[1] Ensure the solution is clear before use. For troubleshooting persistent issues, refer to the detailed guide below.

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass of this compound. Based on its molecular weight (449.47 g/mol ) and your desired stock concentration, calculate the mass of the compound needed.

  • Weigh the this compound powder. Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO. Add the appropriate volume of fresh, anhydrous DMSO to the tube.

  • Vortex the solution. Mix the solution thoroughly by vortexing for 1-2 minutes.

  • Apply sonication. To ensure complete dissolution, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution. The final solution should be clear and free of any visible precipitate.

  • Store the stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Quantitative Data Summary:

PropertyValueSource
Molecular Weight449.47 g/mol
Solubility in DMSO100 mg/mL
Molar Solubility in DMSO222.48 mM
Recommended Stock Concentration10 mM

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve completely Insufficient mixing or sonication.Continue to vortex and sonicate the solution. Gentle warming can also be applied.
DMSO has absorbed moisture.Use a fresh, unopened bottle of anhydrous DMSO.
The concentration is too high.Try preparing a more dilute stock solution.
Precipitation occurs after initial dissolution The solution is supersaturated.Gently warm the solution and sonicate until the precipitate redissolves. Consider preparing a less concentrated stock solution for future experiments.
Temperature fluctuations during storage.Ensure the stock solution is stored at a constant and appropriate temperature (-20°C or -80°C).
Final DMSO concentration is too high in the cell-based assay Improper dilution of the stock solution.For most cell-based experiments, the final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity. For in vitro kinase assays, the final DMSO concentration may need to be as low as 0.005%. Always calculate your dilutions carefully.

Experimental Workflow

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification & Storage cluster_troubleshooting Troubleshooting start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate vortex->sonicate check_clarity Check for Clarity sonicate->check_clarity aliquot Aliquot check_clarity->aliquot Solution Clear precipitate Precipitate Observed check_clarity->precipitate Not Clear store Store at -20°C / -80°C aliquot->store re_sonicate Re-sonicate / Warm precipitate->re_sonicate re_sonicate->check_clarity

Caption: Workflow for dissolving this compound in DMSO.

References

Technical Support Center: Preventing ZINC40099027 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of ZINC40099027, a selective Focal Adhesion Kinase (FAK) activator.[1][2] Given that this compound and similar small molecules can exhibit poor water solubility, this resource offers strategies to prevent precipitation and ensure consistent experimental outcomes.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a small molecule that selectively activates Focal Adhesion Kinase (FAK), playing a role in cell motility and mucosal healing.[1][3] Like many small molecules developed in drug discovery, it is hydrophobic and has low intrinsic solubility in aqueous solutions. This can lead to precipitation when diluting concentrated stock solutions (typically in DMSO) into aqueous buffers for experiments, a common issue known as "crashing out." Precipitation can result in inaccurate compound concentrations and unreliable experimental data.

Q2: What are the initial signs of this compound precipitation?

A2: The most common signs of precipitation are the appearance of a cloudy or hazy solution, visible particulates, or a film on the walls of the container after diluting your DMSO stock into an aqueous buffer. This can happen immediately or over time as the solution sits.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is readily soluble in DMSO at concentrations up to 10 mM.

Q4: What is a safe final concentration of DMSO in my aqueous working solution?

A4: To minimize DMSO-induced toxicity in cell-based assays, the final concentration of DMSO should generally be kept below 0.5%. For animal studies, the final concentration may be higher, but it's crucial to include a vehicle control with the same DMSO concentration in your experimental design.

Troubleshooting Guide: Preventing Precipitation

This section provides detailed solutions to common issues encountered when preparing aqueous working solutions of this compound.

Issue 1: Precipitation immediately upon dilution of DMSO stock into aqueous buffer.

This is a frequent problem when a compound's solubility limit is exceeded in the final aqueous environment.

Potential Cause Recommended Solution
High Supersaturation Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion helps prevent the formation of localized high concentrations that lead to precipitation.
Low Temperature Ensure your aqueous buffer is at room temperature or pre-warmed to 37°C. Solubility of many organic compounds decreases in cold buffers.
Incorrect Final Concentration The final concentration of this compound in the aqueous solution may be too high. Determine the maximum achievable concentration without precipitation through a solubility test.
DMSO Concentration While needing to be low for biological reasons, too low a final DMSO concentration may not be sufficient to keep the compound in solution. A final concentration of 0.1% to 0.5% DMSO is a common starting point.
Issue 2: The working solution becomes cloudy over time.

This indicates that the solution is metastable, and the compound is slowly precipitating.

Potential Cause Recommended Solution
Time-Dependent Precipitation Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Nucleation and Crystal Growth The presence of nucleation sites can promote precipitation. Use high-quality, low-adhesion microcentrifuge tubes or glassware. Filtering the final working solution through a 0.22 µm syringe filter can also remove small particulates that could act as nucleation sites.
Freeze-Thaw Cycles Repeated freezing and thawing of DMSO stock solutions can lead to water absorption and compound precipitation. Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Issue 3: Inconsistent results between experiments.

This may be due to variable amounts of soluble this compound.

Potential Cause Recommended Solution
Inconsistent Solution Preparation Standardize your protocol for preparing working solutions. Ensure the same rate of addition, mixing speed, and temperature are used every time.
Stock Solution Integrity Over time, even DMSO stock solutions can have issues, especially if they absorb water. Use anhydrous DMSO for preparing stock solutions and store them properly with desiccant.
Use of Solubilizing Agents For in vivo studies or challenging in vitro systems, consider the use of co-solvents or excipients. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of 2.5 mg/mL.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay

This protocol helps determine the apparent solubility of this compound in your specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate (UV-transparent)

  • Plate reader

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution with your aqueous buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).

  • Include a set of wells with buffer and DMSO only as a blank.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at a wavelength where this compound absorbs (a wavelength scan may be needed to determine the optimal wavelength).

  • Plot absorbance versus concentration. The point at which the curve deviates from linearity indicates the concentration at which precipitation has occurred. The linear portion of the curve represents the soluble range.

Visualizing Experimental Workflows
Troubleshooting Precipitation Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.

G start Precipitation Observed check_prep Review Solution Preparation Technique start->check_prep check_conc Is Final Concentration Too High? check_prep->check_conc Technique is optimal success Precipitation Resolved check_prep->success Improved technique (e.g., rapid mixing) check_dmso Is Final DMSO Concentration Optimal? check_conc->check_dmso Concentration is within expected soluble range check_conc->success Lowered final concentration check_buffer Assess Buffer (pH, Temp, Composition) check_dmso->check_buffer DMSO % is optimal check_dmso->success Adjusted DMSO % use_cosolvent Consider Solubilizing Agents (e.g., PEG300, Tween-80) check_buffer->use_cosolvent Buffer conditions are optimal check_buffer->success Modified buffer use_cosolvent->success

Caption: A decision tree for troubleshooting this compound precipitation.

FAK Signaling Pathway Activation

This compound activates FAK, which is a key regulator of cell motility. The simplified signaling pathway is as follows:

FAK_Pathway This compound This compound FAK FAK (Focal Adhesion Kinase) This compound->FAK activates pFAK Phosphorylated FAK (Active) FAK->pFAK autophosphorylation Downstream Downstream Signaling (e.g., Src, Paxillin) pFAK->Downstream activates Migration Cell Migration & Wound Healing Downstream->Migration promotes

Caption: Simplified signaling pathway of this compound-mediated FAK activation.

References

Best practices for storing and handling ZINC40099027

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ZINC40099027, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a selective small molecule activator of Focal Adhesion Kinase (FAK).[1][2][3] It promotes FAK phosphorylation without activating its paralogs Pyk2 and Src.[1][3] Its primary application in research is to study processes related to cell migration, wound healing, and gastrointestinal mucosal injury.

2. What are the physical and chemical properties of this compound?

PropertyValue
CAS Number 1211825-25-0
Molecular Formula C₂₃H₂₅F₃N₃O₃
Molecular Weight 449.47 g/mol
Appearance Solid Powder

3. How should I store this compound?

Proper storage is crucial to maintain the stability and activity of this compound.

FormatStorage TemperatureShelf Life
Solid Powder -20°C12 Months
4°C6 Months
In Solvent -80°C6 Months
-20°C1 Month or 6 Months

Note: For long-term storage of the stock solution, -80°C is recommended.

4. How do I reconstitute this compound?

This compound is soluble in DMSO, with a recommended concentration of 10 mM.

Troubleshooting Guide

Problem 1: Inconsistent or no FAK activation observed in my cell-based assay.

  • Question: I treated my cells with this compound, but I'm not seeing the expected increase in FAK phosphorylation. What could be the issue?

  • Answer: Several factors could contribute to this. Let's troubleshoot step-by-step.

    • Solution Freshness and Storage: Ensure your this compound stock solution has been stored correctly and is within its recommended shelf life. Repeated freeze-thaw cycles should be avoided.

    • Concentration and Treatment Time: The effective concentration of this compound can be as low as 10 nM. Studies have shown dose-dependent activation of FAK phosphorylation between 10-1000 nM. Treatment times can vary, with significant phosphorylation observed as early as 1 hour and increasing over 24 hours. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

    • Cell Line Specificity: While this compound has been shown to activate FAK in various cell lines, including Caco-2, RGM1, AGS, and NCI-N87, cellular context can influence the response. Confirm that your cell line expresses FAK and is responsive to this activation pathway.

    • Assay-Specific Issues: Ensure your western blot or other detection method for phosphorylated FAK is optimized and that your antibodies are specific and working correctly.

Problem 2: Observed cytotoxicity in my cell culture after treatment.

  • Question: My cells are showing signs of toxicity after being treated with this compound. Is this expected?

  • Answer: While this compound is generally used at non-toxic concentrations (e.g., 10 nM), high concentrations of the compound or the solvent (DMSO) can be cytotoxic.

    • DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and that you have a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess the solvent's effect.

    • Compound Concentration: If you suspect this compound is causing toxicity, perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. A previous study noted no cytotoxic effects at the effective concentration of 10 nM.

Experimental Protocols & Data

In Vitro FAK Activation Assay

This protocol describes a typical experiment to measure the activation of FAK in a cell line.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture cells to desired confluency serum_starve Serum-starve cells (optional) cell_culture->serum_starve add_zinc Add this compound at desired concentrations serum_starve->add_zinc add_control Add vehicle control (DMSO) serum_starve->add_control incubate Incubate for a specific time course (e.g., 1, 6, 24 hours) add_zinc->incubate add_control->incubate lysis Lyse cells and collect protein incubate->lysis western_blot Perform Western Blot lysis->western_blot detection Detect p-FAK (Tyr-397) and total FAK western_blot->detection quantify Quantify band intensities detection->quantify

Caption: Workflow for in vitro FAK activation assay.

This compound-Mediated FAK Signaling Pathway

This compound directly activates FAK, leading to its autophosphorylation at Tyr-397. This event initiates a signaling cascade that can involve downstream molecules like Src and paxillin, ultimately promoting cell migration and wound healing.

signaling_pathway This compound This compound FAK FAK This compound->FAK allosteric activation pFAK p-FAK (Tyr-397) FAK->pFAK autophosphorylation Downstream Downstream Signaling (e.g., Src, Paxillin, MLC2) pFAK->Downstream activates CellMigration Cell Migration & Wound Healing Downstream->CellMigration promotes

Caption: this compound-mediated FAK activation pathway.

Quantitative Data on FAK Activation

Studies have quantified the increase in FAK phosphorylation in Caco-2 cells following treatment with 10 nM this compound.

Treatment TimeIncrease in FAK-Tyr 397 Phosphorylation (%)
1 hour 12.9
6 hours 19.1
24 hours 31.1

Data from migrating Caco-2 cells treated with 10 nM this compound.

References

Validation & Comparative

A Comparative Guide to FAK Activators in Mucosal Healing: ZINC40099027 and Novel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of Focal Adhesion Kinase (FAK) has emerged as a promising therapeutic strategy for promoting mucosal healing in various gastrointestinal injuries. This guide provides an objective comparison of ZINC40099027, a selective FAK activator, with its rationally designed analogs, including the water-soluble derivative M64HCl and other novel compounds. The information presented is based on available preclinical data to assist researchers in evaluating these compounds for further investigation.

Mechanism of Action: Allosteric Activation of FAK

This compound and its derivatives are small molecules that function as allosteric activators of FAK.[1] They bind to the FAK kinase domain, inducing a conformational change that enhances its enzymatic activity.[1] This leads to the autophosphorylation of FAK at the Tyr-397 residue, a critical step in initiating downstream signaling cascades that promote cell migration and wound closure.[1][2] Notably, these activators exhibit selectivity for FAK over its close paralog, Proline-rich Tyrosine Kinase 2 (Pyk2), and the non-receptor tyrosine kinase Src, which are also involved in cell adhesion and migration.[3]

FAK Signaling Pathway in Mucosal Healing

The activation of FAK by compounds like this compound triggers a signaling cascade crucial for epithelial restitution, the initial and rapid phase of mucosal healing. This process involves the migration of epithelial cells to cover the denuded area.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK (inactive) Integrin->FAK Adhesion FAK_p pFAK (Tyr-397) (active) FAK->FAK_p Autophosphorylation Src Src FAK_p->Src Recruitment & Activation PI3K PI3K FAK_p->PI3K RhoGTPases Rho GTPases FAK_p->RhoGTPases This compound This compound (or other activator) This compound->FAK Allosteric Activation Src->FAK_p Further Phosphorylation Akt Akt PI3K->Akt CellMigration Cell Migration &pithelial Restitution Akt->CellMigration Actin Actin Cytoskeleton Remodeling RhoGTPases->Actin Actin->CellMigration Wound_Healing_Assay_Workflow cluster_workflow Experimental Workflow A 1. Seed Caco-2 cells and grow to confluence B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add media with test compound (e.g., this compound) or vehicle control C->D E 5. Image the wound at 0 hours D->E F 6. Incubate for a defined period (e.g., 24 hours) E->F G 7. Image the wound at the final timepoint F->G H 8. Quantify the change in wound area G->H

References

A Comparative Analysis of ZINC40099027 and M64HCl in Activating Focal Adhesion Kinase

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for gastrointestinal mucosal injury, the activation of Focal Adhesion Kinase (FAK) has emerged as a promising strategy to promote healing. FAK, a non-receptor tyrosine kinase, plays a pivotal role in cell migration, a critical process in epithelial restitution.[1][2] This guide provides a detailed comparison of two small-molecule FAK activators, ZINC40099027 and M64HCl, for researchers and drug development professionals.

Overview of FAK Activators

This compound (Zn27) is a selective FAK activator identified from the ZINC database.[3] It has been demonstrated to promote the phosphorylation and activation of FAK, leading to accelerated wound closure in human intestinal epithelial monolayers and healing of ulcers in mouse models.[3][4] However, a significant limitation of this compound is its poor water solubility, necessitating the use of dimethyl sulfoxide (DMSO) for solubilization.

M64HCl is a third-generation, water-soluble FAK activator developed through structure-activity relationship studies. It was designed to improve upon the drug-like properties of earlier compounds like this compound. M64HCl not only activates FAK but also stimulates epithelial sheet migration and accelerates intestinal mucosal wound healing in animal models, showing promise as a therapeutic agent.

Performance Comparison: In Vitro Efficacy

The primary measure of efficacy for these compounds is their ability to induce the phosphorylation of FAK at Tyrosine-397 (Tyr-397), the key autophosphorylation site indicating FAK activation. Experiments are typically conducted using the Caco-2 human intestinal epithelial cell line.

FAK Activation (p-FAK-Tyr397) in Caco-2 Cells
CompoundConcentration% Increase in FAK Phosphorylation (vs. Control)Reference
This compound 10 nM~18%
1000 nM~36%
M64HCl 100 pM8.7 ± 3.0%
1 nM9.1 ± 3.9%
10 nM20.2 ± 7.4%
100 nM25.3 ± 7.8%
1000 nM28.4 ± 9.3%

Data indicates that M64HCl is more potent, showing FAK activation at picomolar concentrations.

Epithelial Monolayer Wound Closure in Caco-2 Cells
CompoundConcentration% Increase in Wound Closure at 24h (vs. Control)Reference
This compound 10 nM~20%
M64HCl 10 nM13.0 ± 0.8%
100 nM24.3 ± 0.9%

Mechanism of Action

Both this compound and M64HCl are direct FAK activators. They function by interacting with the FAK kinase domain, which increases the maximal velocity (Vmax) of the enzyme for ATP binding. This allosteric interaction enhances FAK's catalytic activity. Importantly, both compounds have been shown to be selective for FAK, as they do not activate its close paralog Pyk2 or the key non-receptor kinase Src.

Physicochemical Properties

PropertyThis compoundM64HClReference
Water Solubility Insoluble (requires DMSO)Water-soluble
Drug-like Properties Limited by solubilityPromising, enterally absorbed

Visualizing the FAK Activation Pathway and Experimental Workflow

To better understand the context of these compounds, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for testing FAK activators.

FAK_Signaling_Pathway cluster_input Upstream Signals cluster_core FAK Activation Core cluster_output Downstream Effects Integrins Integrin Clustering FAK_inactive FAK (Inactive) Integrins->FAK_inactive Recruitment Activators Small Molecule Activators (this compound, M64HCl) Activators->FAK_inactive Allosteric Interaction FAK_active FAK (Active) p-Tyr397 FAK_inactive->FAK_active Autophosphorylation on Tyr397 Src Src Kinase FAK_active->Src Binds & Activates Paxillin Paxillin FAK_active->Paxillin Phosphorylates p130Cas p130Cas FAK_active->p130Cas Complex Formation ERK ERK1/2 FAK_active->ERK Activates Src->FAK_active Phosphorylates other sites Migration Cell Migration & Wound Healing Paxillin->Migration p130Cas->Migration ERK->Migration

Caption: Simplified FAK signaling pathway initiated by small molecules.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays cluster_invivo In Vivo Validation start Culture Caco-2 Cells treatment Treat with Compound (this compound or M64HCl) or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis wound Monolayer Wound Assay treatment->wound Create wound & image over 24h western Western Blot for p-FAK & Total FAK lysis->western quantify_wb Quantify Phosphorylation western->quantify_wb quantify_wound Measure Wound Closure wound->quantify_wound animal_model Induce Gut Injury in Mice (e.g., Ischemia, NSAID) administer Administer Compound or Vehicle animal_model->administer assess Assess Ulcer Area & Histology administer->assess

Caption: General workflow for evaluating FAK activators.

Experimental Protocols

Western Blot for FAK Phosphorylation
  • Cell Culture and Treatment: Caco-2 cells are cultured to near confluence in Dulbecco's Modified Eagle's Medium (DMEM). Cells are then treated with varying concentrations of this compound (solubilized in DMSO) or M64HCl (solubilized in water) for a specified time (e.g., 1 hour). A vehicle control (DMSO or water) is run in parallel.

  • Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated overnight with primary antibodies specific for phosphorylated FAK (Tyr-397) and total FAK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometry is used to measure the intensity of the p-FAK and total FAK bands. The p-FAK signal is normalized to the total FAK signal to determine the relative increase in phosphorylation compared to the vehicle control.

In Vitro Monolayer Wound Closure Assay
  • Cell Seeding: Caco-2 cells are seeded in multi-well plates and grown to form a confluent monolayer.

  • Wounding: A sterile pipette tip or a specialized wounding tool is used to create a uniform scratch or "wound" in the center of the monolayer.

  • Treatment: The medium is replaced with fresh medium containing the test compound (this compound or M64HCl) or vehicle control. To distinguish between cell migration and proliferation, experiments can be run in the presence of a proliferation inhibitor like hydroxyurea.

  • Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 24 hours) using a microscope equipped with a camera.

  • Analysis: The area of the wound is measured at each time point using image analysis software. The percentage of wound closure is calculated as: [(Area_t0 - Area_t24) / Area_t0] * 100. The results are compared between treated and control groups.

Conclusion

Both this compound and M64HCl are effective, direct activators of Focal Adhesion Kinase, promoting downstream signaling that enhances epithelial cell migration and wound healing. The key differentiator is their physicochemical properties. M64HCl represents a significant advancement due to its water solubility and promising drug-like characteristics, making it a more viable candidate for further preclinical and clinical development. While this compound was a critical tool in establishing the therapeutic potential of FAK activation, M64HCl's improved profile addresses the practical limitations of the former, positioning it as a superior alternative for research and potential therapeutic applications in treating gastrointestinal mucosal injuries.

References

A Comparative Analysis of ZINC40099027 and PF573228 in Modulating Focal Adhesion Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting effects of ZINC40099027, a novel FAK activator, and PF573228, a well-established FAK inhibitor. This report details their mechanisms of action, presents comparative experimental data, and provides requisite protocols for validation.

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1] Its dysregulation is implicated in various pathologies, including cancer, making it a key target for therapeutic intervention. This guide provides a detailed comparison of two molecules that modulate FAK activity through opposing mechanisms: this compound, a selective FAK activator, and PF573228, a potent FAK inhibitor.

Contrasting Mechanisms of Action

This compound has been identified as a selective activator of FAK.[2] It directly interacts with the FAK kinase domain, promoting its phosphorylation and subsequent downstream signaling.[3][4] Notably, it does not activate the FAK paralog Pyk2 or the related kinase Src, highlighting its specificity.[2] This activation of FAK by this compound has been shown to promote wound closure in human intestinal epithelial monolayers and enhance the healing of ulcers in animal models.

In stark contrast, PF573228 is a potent and selective ATP-competitive inhibitor of FAK. It effectively blocks the autophosphorylation of FAK at Tyr397, a critical step in its activation, thereby inhibiting downstream signaling cascades. This inhibition of FAK activity by PF573228 leads to decreased cell migration and a reduction in focal adhesion turnover.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various in vitro and in vivo studies, offering a side-by-side comparison of the efficacy and cellular effects of this compound and PF573228.

Table 1: In Vitro Kinase and Cellular Assays

ParameterThis compoundPF573228Reference(s)
Mechanism of Action FAK ActivatorFAK Inhibitor
Direct Target FAK Kinase DomainFAK Kinase Domain (ATP-binding site)
IC50 (FAK catalytic fragment) Not Applicable4 nM
IC50 (FAK phosphorylation in cells) Not Applicable11 nM (A431 cells), 30-100 nM (various cell lines)
Effective Concentration (FAK Activation) 10 nM - 1000 nMNot Applicable
Effect on FAK Phosphorylation (Tyr397) IncreasesDecreases
Effect on Cell Migration Promotes wound closureInhibits

Table 2: In Vivo Studies

ParameterThis compoundPF573228Reference(s)
Animal Model Mouse model of intestinal injuryMouse models of cancer and acute lung injury
Administration Route Intraperitoneal injectionNot specified in all studies
Dosage 900 µg/kg every 6 hoursNot consistently reported across studies
Observed Effect Promotes ulcer healingSuppresses tumor growth and metastasis, attenuates lung injury

Signaling Pathways and Experimental Workflow

To visually represent the interplay of these compounds with the FAK signaling pathway and the general workflow for their comparative analysis, the following diagrams are provided.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src p130Cas p130Cas FAK->p130Cas Paxillin Paxillin FAK->Paxillin PI3K PI3K/Akt FAK->PI3K ERK ERK/MAPK FAK->ERK Src->FAK Phosphorylation Downstream Cell Migration, Proliferation, Survival p130Cas->Downstream Paxillin->Downstream PI3K->Downstream ERK->Downstream This compound This compound This compound->FAK Activates PF573228 PF573228 PF573228->FAK Inhibits

Caption: FAK signaling pathway and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Assay (Purified FAK) Treatment Treatment: - Vehicle - this compound - PF573228 - Combination Kinase_Assay->Treatment Cell_Culture Cell Culture (e.g., Caco-2, Endothelial cells) Cell_Culture->Treatment Western_Blot Western Blot (pFAK, Total FAK) Treatment->Western_Blot Migration_Assay Migration/Wound Healing Assay Treatment->Migration_Assay Animal_Model Animal Model (e.g., Ulcer, Tumor) Dosing Dosing Regimen Animal_Model->Dosing Outcome Outcome Assessment (e.g., Ulcer size, Tumor volume) Dosing->Outcome IHC Immunohistochemistry (pFAK) Dosing->IHC

Caption: Experimental workflow for comparing FAK modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and PF573228.

In Vitro Kinase Assay

Objective: To determine the direct effect of this compound and PF573228 on the enzymatic activity of purified FAK.

Materials:

  • Purified recombinant FAK (full-length or kinase domain)

  • This compound and PF573228 stock solutions in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound and PF573228 in kinase buffer.

  • In a 96-well plate, add purified FAK to each well.

  • Add the diluted compounds or vehicle (DMSO) to the respective wells. For combination studies, add PF573228 first, followed by this compound.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Quantify luminescence as a measure of kinase activity.

  • For IC50/EC50 determination, plot the kinase activity against the log of the compound concentration and fit the data to a dose-response curve.

Western Blot for FAK Phosphorylation

Objective: To assess the effect of this compound and PF573228 on FAK phosphorylation in cultured cells.

Materials:

  • Cell line of interest (e.g., Caco-2, human pulmonary artery endothelial cells)

  • Cell culture medium and supplements

  • This compound and PF573228

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 18-24 hours.

  • Pre-treat the cells with various concentrations of PF573228 or vehicle for a specified duration (e.g., 30 minutes).

  • Treat the cells with this compound or vehicle for the desired time (e.g., 1 hour).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated FAK signal to the total FAK signal.

Cell Migration (Wound Healing) Assay

Objective: To evaluate the effect of this compound and PF573228 on cell migration.

Materials:

  • Cell line of interest

  • Culture inserts or a sterile pipette tip

  • Cell culture medium

  • This compound and PF573228

Procedure:

  • Seed cells in a multi-well plate to form a confluent monolayer.

  • Create a "wound" or cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing the test compounds (this compound, PF573228, or vehicle).

  • Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the percentage of wound closure over time for each treatment condition.

Conclusion

This compound and PF573228 represent two sides of the coin in the pharmacological modulation of FAK. While this compound serves as a valuable tool for studying the effects of FAK activation and holds potential for therapeutic applications in tissue repair and wound healing, PF573228 remains a cornerstone for investigating the consequences of FAK inhibition, particularly in the context of cancer cell migration and proliferation. The direct opposing effects of these two compounds on FAK activity, as demonstrated in the provided data and protocols, make them an excellent pair for dissecting the intricate roles of FAK in various cellular processes. Understanding their distinct mechanisms is paramount for researchers aiming to therapeutically target the FAK signaling pathway.

References

ZINC40099027 vs. Omeprazole: A Comparative Analysis of Efficacy in Gastric Ulcer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Focal Adhesion Kinase (FAK) activator, ZINC40099027, and the standard proton pump inhibitor (PPI), omeprazole, in the context of treating gastric ulcers. This analysis is based on preclinical data and aims to elucidate their respective mechanisms of action and therapeutic efficacy.

Overview of Mechanisms of Action

This compound is a selective activator of Focal Adhesion Kinase (FAK).[1] It promotes the phosphorylation of FAK at Tyr-397, which in turn stimulates downstream signaling pathways involved in cell migration and wound healing.[1][2] Unlike traditional treatments that focus on reducing gastric acid, this compound directly promotes mucosal repair by enhancing epithelial cell migration to the site of injury.[3][4] Studies have shown that it accelerates the closure of wounds in gastric and intestinal epithelial cell monolayers.

Omeprazole , a widely used proton pump inhibitor, functions by irreversibly blocking the H+/K+ ATPase (the proton pump) of the gastric parietal cells. This action significantly reduces the production of gastric acid, creating a more favorable environment for ulcer healing. Its primary role is to mitigate the aggressive factor (acid) in ulcer pathogenesis, rather than directly stimulating the healing process.

Comparative Efficacy in an Animal Model

A key preclinical study investigated the efficacy of this compound and omeprazole in a mouse model of ongoing aspirin-associated gastric injury. In this model, mice were treated with aspirin to induce gastric ulcers and then administered this compound, omeprazole, a combination of both, or a vehicle control.

Quantitative Data Summary

The following table summarizes the key quantitative findings from this comparative study.

ParameterVehicle ControlThis compound (900 µg/kg/6h)Omeprazole (10 mg/kg/day)This compound + Omeprazole
Gastric Injury Score HighReduced vs. vehicleReduced vs. vehicleFurther reduction
Gastric pH UnchangedUnchangedIncreasedIncreased
Inflammatory Cell Infiltration HighSignificantly less than omeprazoleDecreasedNo significant further decrease
Mucosal Thickness ReducedIncreasedIncreasedIncreased
Submucosal Thickness IncreasedDecreasedDecreasedDecreased
Body Weight Change Substantial lossNot significant vs. normalNot significant vs. normalNot significant vs. normal

Data sourced from a study on ongoing aspirin-associated gastric injury in mice.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

G cluster_0 This compound This compound FAK FAK This compound->FAK activates pFAK pFAK (Tyr-397) FAK->pFAK phosphorylates CellMigration Cell Migration pFAK->CellMigration promotes WoundHealing Wound Healing CellMigration->WoundHealing leads to

Caption: this compound activates FAK, leading to cell migration and wound healing.

Omeprazole Mechanism of Action

G cluster_0 Omeprazole Omeprazole ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole->ProtonPump inhibits GastricAcid Gastric Acid Secretion ProtonPump->GastricAcid controls UlcerHealing Favorable Environment for Ulcer Healing GastricAcid->UlcerHealing reduction creates

Caption: Omeprazole inhibits the proton pump to reduce gastric acid secretion.

Experimental Workflow: Aspirin-Induced Gastric Injury Model

G cluster_0 Aspirin Aspirin Administration (300 mg/kg/day for 5 days) Injury Ongoing Gastric Injury Aspirin->Injury Treatment Treatment Groups (Day 2-5): - Vehicle - this compound - Omeprazole - this compound + Omeprazole Injury->Treatment Analysis Analysis: - Gastric Injury Score - Histology - Gastric pH - Body Weight Treatment->Analysis

Caption: Workflow for evaluating treatments in an aspirin-induced gastric injury model.

Detailed Experimental Protocols

The following protocols are based on the methodology described in the comparative study of this compound and omeprazole.

In Vivo: Aspirin-Induced Gastric Injury in Mice
  • Animal Model : C57BL/6J mice were used for the study.

  • Induction of Injury : Gastric injury was induced by oral administration of 300 mg/kg/day of aspirin for five consecutive days.

  • Treatment Groups : One day after the initial aspirin administration, mice were randomly assigned to one of four treatment groups:

    • Vehicle control (DMSO)

    • This compound (900 µg/kg, administered intraperitoneally every 6 hours)

    • Omeprazole (10 mg/kg/day)

    • A combination of this compound and omeprazole.

  • Duration : Treatment was continued for the remaining four days of the study.

  • Endpoint Analysis : On day 5, the following parameters were assessed:

    • Gastric Injury Scoring : Stomachs were excised, and the extent of gastric injury was scored based on the area of visible lesions.

    • Histological Analysis : Gastric tissue samples were collected, fixed, and stained with hematoxylin and eosin to evaluate mucosal architecture, inflammation, and edema.

    • Gastric pH Measurement : The pH of the gastric contents was measured.

    • Body Weight : Body weight was monitored throughout the study period.

    • Immunohistochemistry : Staining for pFAK-Y-397 was performed to confirm the activation of FAK in the gastric mucosa.

In Vitro: Gastric Epithelial Cell Wound Healing Assay
  • Cell Lines : Rat (RGM1) and human (AGS, NCI-N87) gastric epithelial cell lines were used.

  • Wound Creation : A circular wound was created in a confluent monolayer of the gastric epithelial cells.

  • Treatment : The cells were treated with either 10 nM this compound or a vehicle control (DMSO). In some experiments, hydroxyurea was added to block cell proliferation and isolate the effect on cell migration.

  • Analysis : The rate of wound closure was monitored and quantified over time to assess the effect of this compound on cell migration and wound healing.

  • Western Blot Analysis : To confirm the mechanism of action, cells were treated with this compound, and cell lysates were analyzed by Western blot for the phosphorylation of FAK at Tyr-397.

Discussion and Conclusion

The available preclinical data suggests that this compound and omeprazole promote the healing of gastric ulcers through distinct and potentially complementary mechanisms.

  • This compound acts as a direct pro-healing agent by activating FAK and stimulating mucosal cell migration, a key process in wound repair. Notably, it does not alter gastric pH.

  • Omeprazole facilitates healing by creating a less aggressive gastric environment through the profound suppression of acid secretion.

The finding that a combination of this compound and omeprazole resulted in accentuated healing in the animal model is particularly noteworthy. This suggests that a dual-pronged approach, simultaneously reducing gastric acidity and actively promoting mucosal repair, could be a superior therapeutic strategy for ulcer treatment.

Further research, including clinical trials, is necessary to establish the safety and efficacy of this compound in humans and to fully understand its therapeutic potential, both as a monotherapy and in combination with standard treatments like omeprazole. The selective activation of FAK by this compound represents a novel and promising approach to the management of gastrointestinal mucosal injury.

References

Limited Public Data Precludes Comprehensive Cross-Validation of ZINC40099027's Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals a significant lack of data on the biological activity of the compound ZINC40099027 across multiple cell lines, making a comprehensive cross-validation and comparative guide currently unfeasible. Research on this particular small molecule appears to be in its nascent stages, with published studies primarily focusing on its initial identification and characterization as a potential inhibitor of a specific viral enzyme.

The primary source of information for this compound comes from a study identifying it as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through virtual screening and subsequent in vitro validation. While this research provides a crucial starting point, its scope regarding cell-based activity is limited to cytotoxicity assessment in a single cell line, Vero E6, which is derived from the kidney of an African green monkey and is commonly used in virology.

The absence of data on this compound's effects in a broader range of cell lines, such as those derived from human tissues or representing different cancer types, prevents any meaningful comparison of its efficacy, potency, or potential mechanisms of action in diverse biological contexts. A cross-validation study would necessitate experimental data from multiple, distinct cell lines to assess the compound's consistency and potential cell-type-specific effects.

Hypothetical Experimental Workflow for Future Cross-Validation Studies

Should further research be conducted on this compound, a standardized workflow would be essential for generating robust and comparable data across different cell lines. The following outlines a potential experimental approach:

1. Cell Line Selection and Culture: A panel of well-characterized cell lines should be selected to represent a variety of tissue origins and disease states. Standardized cell culture protocols, including media composition, passage number, and confluence, must be maintained to ensure reproducibility.

2. Compound Preparation and Treatment: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions would then be prepared in the appropriate cell culture medium to achieve a range of final concentrations for treating the cells.

3. Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell proliferation and health, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay would be performed. These assays provide quantitative data on the concentration-dependent effects of the compound.

4. Target Engagement and Mechanism of Action Studies: To confirm that this compound interacts with its intended target within the cells and to elucidate its mechanism of action, further experiments would be required. These could include cellular thermal shift assays (CETSA) to verify target binding and western blotting or reporter gene assays to investigate the modulation of specific signaling pathways.

Below is a conceptual workflow diagram for such a study.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Follow-up cell_selection Select Diverse Cell Lines cell_culture Culture and Seed Cells cell_selection->cell_culture compound_prep Prepare this compound Stock treatment Treat Cells with Compound compound_prep->treatment cell_culture->treatment viability_assay Perform Cell Viability Assays (e.g., MTT) treatment->viability_assay data_analysis Analyze Dose-Response Curves viability_assay->data_analysis moa_studies Mechanism of Action Studies (e.g., Western Blot) data_analysis->moa_studies

Caption: Hypothetical workflow for cross-validating this compound activity.

Until such comprehensive studies are performed and their results published, a detailed comparison guide on the cross-validation of this compound's activity in different cell lines remains an endeavor for future research. The scientific community awaits further investigation into this potentially valuable compound.

A Comparative Analysis of ZINC40099027's Modulatory Effect on FAK Phosphorylation: An Activator Versus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the small molecule ZINC40099027 and its unique activating effect on Focal Adhesion Kinase (FAK) phosphorylation, contrasted with the effects of well-characterized FAK inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating the FAK signaling pathway and its therapeutic modulation.

Introduction to FAK and this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing processes such as cell adhesion, migration, proliferation, and survival.[1][2] Dysregulation of FAK activity is implicated in various pathologies, including cancer, making it a significant target for therapeutic intervention. The activation of FAK is a multi-step process initiated by autophosphorylation at the Tyrosine-397 (Tyr-397) residue, which creates a binding site for Src family kinases.[2][3] Subsequent transphosphorylation by Src at other sites, such as Tyr-576 and Tyr-577 within the kinase domain activation loop, leads to maximal FAK catalytic activity.[3] Additional phosphorylation events at sites like Tyr-861 and Tyr-925 regulate protein-protein interactions and downstream signaling cascades.

Contrary to the common therapeutic strategy of inhibiting kinase activity, this compound has been identified as a selective FAK activator. It has been shown to promote FAK phosphorylation, particularly at the Tyr-397 autophosphorylation site, thereby enhancing FAK activity. This unique mechanism of action presents a novel approach to modulating FAK signaling, with potential applications in areas such as promoting wound healing. This guide compares the effects of this compound on FAK phosphorylation sites with those of representative FAK inhibitors, PF-573228 and Defactinib, to provide a comprehensive overview for researchers in the field.

Comparative Quantitative Data

The following tables summarize the quantitative effects of this compound, PF-573228, and Defactinib on FAK phosphorylation at key tyrosine residues. Data has been compiled from various in vitro and cellular assays.

Table 1: Effect of this compound on FAK Phosphorylation in Caco-2 Cells

Phosphorylation SiteConcentrationFold Change vs. ControlReference
pTyr-39710 nM~1.22
pTyr-3971000 nM~1.36
pTyr-576/57710 nMIncreased
pTyr-86110 nMNo significant change
pTyr-92510 nMDecreased

Table 2: Comparative Efficacy of FAK Inhibitors on Tyr-397 Phosphorylation

CompoundAssay TypeCell Line/SystemIC50Reference
PF-573228CellularA-431, MDCK, PC-3, SK-OV-330-100 nM
PF-573228CellularREF52, PC3, SKOV-3, L3.6p1, MDCK30-500 nM
Defactinib (VS-6063)In vitroPurified FAK0.6 nM
Defactinib (VS-6063)CellularPancreatic Ductal Adenocarcinoma CellsReduced at 10 µM

Note: Direct quantitative data for the effect of PF-573228 and Defactinib on FAK phosphorylation at sites other than Tyr-397 is limited in the reviewed literature. However, qualitative reports indicate that these inhibitors generally lead to a reduction in overall FAK phosphorylation.

Signaling Pathways and Mechanisms

The following diagrams illustrate the FAK signaling pathway and the distinct mechanisms of action of this compound and FAK inhibitors.

FAK_Signaling_Pathway cluster_activation FAK Activation cluster_downstream Downstream Signaling Integrin Integrin FAK_inactive FAK (Inactive) Integrin->FAK_inactive Clustering FAK_pY397 FAK-pY397 FAK_inactive->FAK_pY397 Autophosphorylation Src Src FAK_pY397->Src Recruitment Src->FAK_pY397 Binding FAK_active FAK (Active) pY576/577 Src->FAK_active Phosphorylation Downstream Downstream Effectors (e.g., Paxillin, ERK) FAK_active->Downstream FAK_active->Downstream Cellular_Response Cell Migration, Survival, Proliferation Downstream->Cellular_Response Activator_vs_Inhibitor cluster_activator This compound (Activator) cluster_inhibitor FAK Inhibitors (e.g., PF-573228) This compound This compound FAK_inactive_A FAK (Inactive) This compound->FAK_inactive_A Allosteric Binding FAK_active_A FAK (Active) pY397 FAK_inactive_A->FAK_active_A Enhanced Autophosphorylation Inhibitor PF-573228 FAK_active_I FAK (Active) Inhibitor->FAK_active_I ATP-competitive Inhibition FAK_inactive_I FAK (Inactive) FAK_active_I->FAK_inactive_I Blocks Phosphorylation Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (pFAK or Total FAK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

References

ZINC40099027: A Potent and Selective Positive Control for FAK Activation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, robust and reliable positive controls are essential for validating experimental systems. In the context of Focal Adhesion Kinase (FAK) activation studies, the small molecule ZINC40099027 has emerged as a potent and selective tool. This guide provides a comprehensive comparison of this compound with other commonly used FAK activators, supported by experimental data and detailed protocols.

This compound: A Direct FAK Activator

This compound is a commercially available small molecule that has been identified as a direct activator of FAK.[1][2][3] Studies have shown that it functions by allosterically interacting with the FAK kinase domain, thereby increasing its enzymatic activity.[2] This direct mechanism of action makes it a highly valuable tool for specifically studying FAK signaling pathways without the confounding effects of upstream signaling events.

A key advantage of this compound is its selectivity. Research indicates that it promotes FAK phosphorylation without activating its paralog, Proline-rich Tyrosine Kinase 2 (Pyk2), or the non-receptor tyrosine kinase Src, both of which are often involved in similar signaling pathways.[1] This specificity is crucial for dissecting the precise role of FAK in various cellular processes.

Comparison of FAK Activators

While this compound is a direct activator, other compounds and biological stimuli are also known to induce FAK activation. These alternatives typically work through indirect mechanisms, activating upstream signaling cascades that converge on FAK. The table below provides a comparative overview of this compound and other common FAK activators.

ActivatorMechanism of ActionTypical Working ConcentrationSpecificityKey Considerations
This compound Direct allosteric activator of the FAK kinase domain.10 nM - 1 µMHigh; does not activate Pyk2 or Src.Ideal for specific FAK activation studies.
Lysophosphatidic Acid (LPA) Activates G protein-coupled receptors (LPA1-3), leading to downstream FAK activation.1 - 10 µMLow; activates multiple signaling pathways.Broad cellular effects beyond FAK activation.
Phorbol Esters (e.g., PMA) Activate Protein Kinase C (PKC), which can lead to FAK phosphorylation.10 - 100 nMLow; potent activator of numerous cellular signaling pathways.Can have widespread and complex effects on cells.
Growth Factors (e.g., PDGF, EGF, VEGF) Bind to receptor tyrosine kinases, initiating signaling cascades that include FAK activation.Variable (ng/mL range)Low; activates multiple downstream pathways (e.g., MAPK, PI3K).Physiologically relevant but lacks specificity for FAK.
Fibronectin Binds to integrins, leading to integrin clustering and subsequent FAK recruitment and autophosphorylation.Substrate coatingIndirect; activates integrin-mediated signaling.Mimics physiological cell-matrix adhesion.

FAK Signaling Pathway

FAK is a central mediator of signals from the extracellular matrix and growth factor receptors, influencing key cellular processes such as migration, proliferation, and survival. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of numerous downstream targets.

FAK_Signaling_Pathway ECM Extracellular Matrix (e.g., Fibronectin) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates This compound This compound This compound->FAK directly activates FAK_pY397 FAK pY397 FAK->FAK_pY397 autophosphorylation Src Src FAK_pY397->Src recruits FAK_Src_Complex FAK-Src Complex FAK_pY397->FAK_Src_Complex Src->FAK_pY397 phosphorylates other sites Src->FAK_Src_Complex Downstream Downstream Signaling (Paxillin, p130Cas, ERK, etc.) FAK_Src_Complex->Downstream phosphorylates Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses regulates

FAK Signaling Pathway

Experimental Protocols

FAK Activation Assay using Western Blot

A common method to assess FAK activation is to measure the phosphorylation of FAK at Y397 by Western blot.

1. Cell Culture and Treatment:

  • Plate cells (e.g., Caco-2, fibroblasts) in appropriate culture medium and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal FAK phosphorylation.

  • Treat the cells with this compound (e.g., 100 nM) or other activators for the desired time (e.g., 15-60 minutes). A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated FAK (pY397) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total FAK.

5. Data Analysis:

  • Quantify the band intensities for pFAK (Y397) and total FAK using densitometry software.

  • Calculate the ratio of pFAK to total FAK for each sample.

  • Compare the ratios of treated samples to the vehicle control to determine the fold activation.

Experimental Workflow

The following diagram illustrates a typical workflow for a FAK activation experiment using this compound as a positive control.

FAK_Activation_Workflow Start Start Cell_Culture Cell Culture (e.g., Caco-2) Start->Cell_Culture Serum_Starvation Serum Starvation (12-24h) Cell_Culture->Serum_Starvation Treatment Treatment Serum_Starvation->Treatment Vehicle Vehicle Control (DMSO) Treatment->Vehicle This compound This compound (Positive Control) Treatment->this compound Test_Compound Test Compound Treatment->Test_Compound Cell_Lysis Cell Lysis Vehicle->Cell_Lysis This compound->Cell_Lysis Test_Compound->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot (pFAK Y397, Total FAK) Protein_Quant->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Workflow

References

Safety Operating Guide

Proper Disposal of ZINC40099027: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential information and step-by-step procedures for the safe disposal of ZINC40099027, a selective Focal Adhesion Kinase (FAK) activator used in gastrointestinal mucosal injury research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of biologically active small molecules of unknown comprehensive toxicity.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below to inform handling and disposal decisions.

PropertyValueSource
Molecular Formula C23H25F3N3O3[2]
Molecular Weight 449.47 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMSO (10 mM)[2]
Storage (Solid) -20°C (long term), 4°C (short term)
Storage (In Solvent) -80°C (6 months), -20°C (1 month)

Disposal Procedures

Given the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Collect un-used or expired solid this compound in its original container or a clearly labeled, compatible, and sealable waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste bag or container. Do not mix with regular laboratory trash.

  • Liquid Waste (DMSO Solutions):

    • Solutions of this compound in DMSO should be collected in a designated, compatible, and leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (DMSO), and the approximate concentration.

    • Do not mix with aqueous or other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers:

    • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (such as DMSO or another solvent in which it is soluble).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container should be defaced of its original label and disposed of according to institutional guidelines for chemically contaminated glassware or plastic.

Step 3: Labeling and Storage
  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any solvents present (e.g., DMSO) and their approximate percentages.

    • The date of accumulation.

  • Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Keep waste containers tightly sealed except when adding waste.

Step 4: Disposal Request
  • Once a waste container is full or is ready for disposal, follow your institution's procedures to request a pickup by the EHS or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

The disposal procedures outlined above are based on general laboratory safety principles. For researchers utilizing this compound, understanding its application in experimental settings can provide context for the types of waste generated.

A key experimental use of this compound involves its ability to promote the wound closure of human intestinal epithelial monolayers. In such protocols, cells are treated with this compound at concentrations typically ranging from 10 nM to 1000 nM in a suitable solvent like DMSO. This indicates that the primary liquid waste will be cell culture media containing low concentrations of the compound and DMSO. Solid waste will include contaminated cell culture plates, pipette tips, and gloves.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G This compound Disposal Workflow cluster_start Start: Waste Generation cluster_waste_type Identify Waste Type cluster_solid_procedure Solid Waste Procedure cluster_liquid_procedure Liquid Waste Procedure cluster_container_procedure Container Procedure cluster_final_disposal Final Disposal start This compound Waste solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (DMSO solutions, contaminated media) start->liquid_waste Is it liquid? empty_container Empty Container start->empty_container Is it an empty container? collect_solid Collect in labeled, sealed container solid_waste->collect_solid collect_liquid Collect in labeled, sealed liquid waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store_waste Store waste in designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy triple_rinse->dispose_container collect_rinsate->collect_liquid request_pickup Request pickup by EHS/Hazardous Waste Contractor store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ZINC40099027

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ZINC40099027, a selective FAK activator used in research related to gastrointestinal mucosal injury.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on general best practices for handling potent, biologically active research chemicals of a similar nature.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[4] The following table outlines the minimum recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes, aerosols, and solid particulates.
Hand Protection Disposable nitrile gloves. Consider double-gloving for added protection.To prevent skin contact with the compound. Gloves should be changed immediately if contaminated.
Body Protection A properly fitting lab coat. Consider a fire-resistant lab coat if flammable solvents are in use.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of generating aerosols, especially in poorly ventilated areas.To prevent inhalation of the compound.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.To protect feet from spills and falling objects.

Handling and Storage Procedures

Handling:

  • All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust or aerosols.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the manufacturer's recommendations for storage temperature. For solid powder, storage at -20°C for up to 12 months and at 4°C for up to 6 months is recommended. In solvent, store at -80°C for up to 6 months.

  • Store in a secure, designated area away from incompatible materials.

Accidental Release and Exposure Measures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop into a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

First Aid:

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general trash.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Physicochemical and Biological Data

The following tables summarize the known quantitative data for this compound.

Physicochemical Properties

PropertyValueReference
Molecular Weight 449.47 g/mol
Formula C23H25F3N3O3
Appearance Solid
Solubility 10 mM in DMSO

Biological Activity

ParameterValueCell Line/ModelReference
Effective Concentration for FAK Activation As low as 10 nMCaco-2 cells
In Vivo Dosage (mice) 900 µg/kg (intraperitoneal injection)Mouse models of intestinal injury

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in DMSO prep_weigh->prep_dissolve exp_treat Treat Cells or Administer to Animal Model prep_dissolve->exp_treat exp_incubate Incubate/Observe exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze cleanup_decontaminate Decontaminate Work Surfaces exp_analyze->cleanup_decontaminate cleanup_waste Collect All Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands cleanup_dispose->cleanup_ppe

Caption: A typical experimental workflow for handling this compound.

PPE Selection Logic

ppe_selection node_solid Handling Solid Compound? node_liquid Splash Hazard? node_solid->node_liquid No (in solution) node_aerosol Aerosol Generation Potential? node_solid->node_aerosol Yes node_ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes node_liquid->node_ppe_base No node_ppe_shield Add Face Shield node_liquid->node_ppe_shield Yes node_aerosol->node_liquid No node_ppe_respirator Add N95 Respirator node_aerosol->node_ppe_respirator Yes node_ppe_goggles Add Chemical Splash Goggles node_ppe_goggles->node_ppe_base node_ppe_shield->node_ppe_goggles node_ppe_respirator->node_ppe_base

Caption: Decision tree for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ZINC40099027
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ZINC40099027

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.